4-Fluoro-3-formylphenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(4-fluoro-3-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO3/c9-7-2-1-6(8(11)12)3-5(7)4-10/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABSTJQEBSKPCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381051 | |
| Record name | 4-Fluoro-3-formylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374538-01-9 | |
| Record name | 4-Fluoro-3-formylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-3-formylphenylboronic Acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-formylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-fluoro-3-formylphenylboronic acid, a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals.[1] This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic route to facilitate understanding and replication.
Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process that begins with a commercially available starting material, 4-fluorobenzaldehyde. The overall strategy involves the regioselective bromination of the aromatic ring, protection of the reactive aldehyde functionality, metal-halogen exchange to form an organometallic intermediate, subsequent borylation, and finally, deprotection to yield the target molecule.
Caption: Overall synthetic workflow for this compound.
Detailed Synthesis Pathway
The synthesis is broken down into four key stages:
-
Synthesis of 3-Bromo-4-fluorobenzaldehyde: Introduction of a bromine atom ortho to the formyl group and meta to the fluorine atom on 4-fluorobenzaldehyde.
-
Protection of the Aldehyde Group: Conversion of the aldehyde to an acetal to prevent side reactions in the subsequent organometallic step.
-
Borylation: Transformation of the aryl bromide into the corresponding boronic acid via an organolithium intermediate.
-
Deprotection and Purification: Hydrolysis of the acetal to regenerate the aldehyde and purification of the final product.
Caption: Detailed four-stage synthesis of this compound.
Experimental Protocols and Data
Stage 1: Synthesis of 3-Bromo-4-fluorobenzaldehyde
This procedure is adapted from established methods for the bromination of activated aromatic rings.[2][3]
Experimental Protocol:
-
To a cooled (0 °C) suspension of powdered aluminium trichloride in dry dichloromethane, a solution of 4-fluorobenzaldehyde in dry dichloromethane is added.[2]
-
Bromine is then added to the mixture, which is subsequently heated at reflux for 16 hours.[2]
-
After cooling, the reaction mixture is carefully poured onto ice and extracted with dichloromethane.[2]
-
The combined organic layers are washed with saturated sodium metabisulphite solution, water, and brine, then dried over anhydrous magnesium sulphate.[2]
-
The solvent is evaporated under reduced pressure, and the resulting crude product is purified by distillation under reduced pressure to yield 3-bromo-4-fluorobenzaldehyde.[2]
| Reactant/Product | Molecular Weight ( g/mol ) | Moles/Equivalents | Quantity |
| 4-Fluorobenzaldehyde | 124.11 | 1.0 | 49.6 g |
| Aluminium trichloride | 133.34 | 1.7 | 90.4 g |
| Bromine | 159.81 | 1.1 | 70.4 g |
| Dichloromethane | - | - | 120 cm³ (total) |
| 3-Bromo-4-fluorobenzaldehyde | 203.01 | - | 45.7 g (Yield) |
Table 1: Quantitative data for the synthesis of 3-bromo-4-fluorobenzaldehyde.
Stage 2: Protection of the Aldehyde Group as a Dioxolane Acetal
The aldehyde must be protected to prevent its reaction with the organolithium reagent in the next step.
Experimental Protocol:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 3-bromo-4-fluorobenzaldehyde in toluene.
-
Add ethylene glycol and a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Heat the mixture to reflux, with azeotropic removal of water.
-
After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles/Equivalents | Quantity |
| 3-Bromo-4-fluorobenzaldehyde | 203.01 | 1.0 | 45.7 g |
| Ethylene glycol | 62.07 | 1.2 | 16.8 g |
| p-Toluenesulfonic acid | 172.20 | 0.05 | 1.9 g |
| Toluene | - | - | 250 mL |
| 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane | 247.05 | - | ~55 g (Yield) |
Table 2: Quantitative data for the acetal protection of 3-bromo-4-fluorobenzaldehyde. (Yield is estimated to be high, typically >95%).
Stage 3: Lithiation and Borylation
This core step involves the formation of an organolithium species followed by reaction with a borate ester. This protocol is based on general procedures for the synthesis of arylboronic acids from aryl halides.
Experimental Protocol:
-
Dissolve the protected aryl bromide, 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane, in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) in hexanes dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
In a separate flask, cool a solution of triisopropyl borate in anhydrous THF to -78 °C.
-
Transfer the organolithium solution to the triisopropyl borate solution via cannula while maintaining the temperature at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles/Equivalents | Quantity |
| 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane | 247.05 | 1.0 | ~55 g |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.1 | ~97 mL |
| Triisopropyl borate | 188.08 | 1.2 | ~50.5 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | 500 mL |
| Protected Boronate Ester Intermediate | - | - | - |
Table 3: Quantitative data for the lithiation and borylation step.
Stage 4: Deprotection and Purification
The final stage involves the hydrolysis of both the boronate ester and the acetal protecting group, followed by purification.
Experimental Protocol:
-
Cool the reaction mixture from the previous step to 0 °C in an ice bath.
-
Slowly add 2 M aqueous hydrochloric acid (HCl) and stir vigorously for 2-4 hours at room temperature.
-
Extract the aqueous layer with ethyl acetate.
-
To purify, adjust the pH of the aqueous layer to ~10.5 with 10% aqueous sodium hydroxide, keeping the temperature below 10 °C.
-
Wash the basic aqueous solution with a nonpolar solvent like toluene to remove organic impurities.
-
Re-acidify the aqueous layer to a pH of ~2 with 10% hydrochloric acid at a temperature below 10 °C to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound as a solid.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles/Equivalents | Quantity |
| Protected Boronate Ester Intermediate | - | 1.0 | From previous step |
| 2 M Hydrochloric Acid | - | Excess | As needed for hydrolysis and precipitation |
| 10% Sodium Hydroxide | - | - | As needed for pH adjustment |
| This compound | 167.93 | - | Yield and Purity dependent on execution |
Table 4: Reagents for deprotection and purification. A similar purification process for an isomer yielded 94.4% with a purity of 99.7% (by HPLC).
Concluding Remarks
The synthetic pathway detailed in this guide offers a robust method for the preparation of this compound. Careful control of reaction conditions, particularly temperature during the lithiation step, is crucial for achieving high yields and purity. The provided protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling the efficient production of this important chemical intermediate.
References
An In-depth Technical Guide to 4-Fluoro-3-formylphenylboronic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-formylphenylboronic acid is a synthetic organoboron compound that has garnered significant interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. Its unique trifunctional nature, featuring a boronic acid, a fluorine atom, and an aldehyde group on a phenyl ring, makes it a versatile building block for the construction of complex molecules. This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols, and its applications in contemporary research, with a focus on its emerging role in drug discovery and development.
Physicochemical Properties
This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₇H₆BFO₃ | |
| Molecular Weight | 167.93 g/mol | |
| CAS Number | 374538-01-9 | |
| Melting Point | 220 °C | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) with heating.[2] Quantitative solubility data in other common organic solvents and water is not readily available in the literature. | |
| pKa | The experimental pKa value is not explicitly reported. However, the acidity of phenylboronic acids is influenced by the electronic effects of substituents on the phenyl ring. The fluorine atom and the formyl group are both electron-withdrawing, which is expected to decrease the pKa relative to unsubstituted phenylboronic acid (pKa ≈ 8.8).[3] The pKa can be estimated using Hammett constants, which quantify the electronic effect of substituents.[4] | |
| Purity | Commercially available with purities of 95-105% (as determined by titration).[1] |
Spectroscopic Data
While detailed experimental spectra are often proprietary, typical spectroscopic characteristics can be inferred from the structure and data for analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the aldehyde proton. The aromatic region will display complex splitting patterns due to the fluorine and boronic acid substituents. The aldehyde proton will appear as a singlet in the downfield region (typically around 10 ppm).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the seven carbon atoms, including the carbonyl carbon of the aldehyde group (typically in the 190-200 ppm region) and the carbon atom attached to the boron atom.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Experimental Protocols
Synthesis of this compound
Workflow for a potential synthesis:
Detailed Steps (Hypothetical Protocol):
-
Protection of the Aldehyde: The formyl group of 3-bromo-4-fluorobenzaldehyde would first be protected to prevent its reaction in subsequent steps. A common method is the formation of a cyclic acetal using ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a solvent like toluene, with azeotropic removal of water.
-
Borylation: The protected aryl bromide can then undergo a lithium-halogen exchange at low temperature (e.g., -78 °C) using a strong base like n-butyllithium in an anhydrous ether solvent (e.g., THF or diethyl ether). The resulting aryllithium species is then quenched with a borate ester, such as triisopropyl borate. Alternatively, a Grignard reagent could be formed using magnesium turnings, followed by reaction with the borate ester.
-
Hydrolysis and Deprotection: The reaction mixture is then subjected to an acidic work-up (e.g., with aqueous HCl). This step serves to both hydrolyze the borate ester to the desired boronic acid and to remove the acetal protecting group, regenerating the formyl group.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.
Purification Protocol (Adapted from a similar compound)
A patent for the purification of the isomeric 3-fluoro-4-formylphenylboronic acid describes a procedure that could be adapted.[5] The crude material is suspended in water and the pH is carefully adjusted with an aqueous base (e.g., sodium hydroxide) to dissolve the boronic acid as its boronate salt, while keeping the temperature low. Any insoluble impurities are removed by filtration. The aqueous solution is then acidified (e.g., with hydrochloric acid) to precipitate the purified boronic acid, which is then collected by filtration, washed with water, and dried.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a valuable substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.
General Experimental Workflow:
Typical Protocol:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0-1.5 equivalents), the aryl or vinyl halide/triflate (1.0 equivalent), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0) at 1-5 mol%), and a base (e.g., potassium carbonate, 2-3 equivalents).
-
Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Heat the reaction mixture with stirring for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, perform an aqueous workup. The product is typically extracted into an organic solvent (e.g., ethyl acetate), and the organic layer is washed with water and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization.
Applications in Research and Drug Development
The unique combination of functional groups in this compound makes it a valuable tool in several areas of research.
Organic Synthesis
As demonstrated by the Suzuki-Miyaura coupling, this compound is a key building block for creating biaryl structures, which are prevalent in many biologically active molecules and functional materials. The aldehyde group can be further functionalized through various reactions such as Wittig reactions, reductive aminations, and condensations to build more complex molecular architectures.
Drug Discovery and Medicinal Chemistry
-
Kinase Inhibitors: The phenylboronic acid moiety is a recognized pharmacophore that can be incorporated into the design of kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. This compound can serve as a starting point or a fragment for the synthesis of novel kinase inhibitors. The fluorine atom can enhance binding affinity and metabolic stability, while the aldehyde provides a handle for further chemical modifications to optimize potency and selectivity.
-
Targeting Sialic Acids on Cancer Cells: Phenylboronic acids are known to reversibly bind to diols, including the sialic acid residues that are often overexpressed on the surface of cancer cells.[6][7][8][9] This interaction provides a mechanism for targeted drug delivery to tumors. The acidic microenvironment of tumors can enhance the binding of boronic acids to sialic acids, further increasing the selectivity of this targeting strategy.[6] this compound could be incorporated into larger drug conjugates or nanoparticle systems to facilitate cancer cell recognition.
Signaling Pathway Involvement (Hypothesized):
Safety Information
This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. Its trifunctional nature allows for its use as a key building block in the construction of complex organic molecules, including those with potential therapeutic applications. While further research is needed to fully elucidate its biological activities and to develop optimized synthetic protocols, its utility in the synthesis of kinase inhibitors and its potential for targeting cancer cells highlight its importance for researchers, scientists, and drug development professionals.
References
- 1. Synthesis method of 3-bromo-4-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Sialic Acid-Targeted Nanovectors with Phenylboronic Acid-Grafted Polyethylenimine Robustly Enhance siRNA-Based Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. kinampark.com [kinampark.com]
- 9. researchgate.net [researchgate.net]
4-Fluoro-3-formylphenylboronic Acid: A Technical Guide for Researchers
CAS Number: 374538-01-9 Molecular Formula: C₇H₆BFO₃ Synonyms: 4-Fluoro-3-formylbenzeneboronic acid
This technical guide provides an in-depth overview of 4-Fluoro-3-formylphenylboronic acid, a key building block for professionals in pharmaceutical research, medicinal chemistry, and materials science. It details the compound's physicochemical properties, a representative synthesis protocol, and its primary application in carbon-carbon bond formation through the Suzuki-Miyaura cross-coupling reaction.
Core Properties and Specifications
This compound is a bifunctional organoboron compound featuring both a boronic acid moiety and a reactive aldehyde group. The presence of a fluorine atom can enhance the metabolic stability and bioavailability of derivative compounds, making it a valuable intermediate in drug discovery.[1] The compound typically appears as a white to off-white crystalline powder.[2]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 374538-01-9 | [2] |
| Molecular Weight | 167.93 g/mol | |
| Appearance | White to Almost white powder/crystal | [2] |
| Melting Point | ~220 °C | [2] |
| Molecular Formula | C₇H₆BFO₃ | |
| Solubility | Soluble in most polar organic solvents; poorly soluble in nonpolar solvents like hexanes. Specific quantitative data is not readily available in the literature. | [3] |
| pKa | Data not available. Electron-withdrawing groups like fluorine and formyl are known to lower the pKa of phenylboronic acids compared to the parent compound (pKa ≈ 8.8).[4] |
Structural Information
The structure of this compound combines a phenyl ring substituted with a boronic acid group, a fluorine atom, and a formyl (aldehyde) group.
| Identifier | Representation |
| SMILES | O=Cc1cc(B(O)O)ccc1F |
| InChI | InChI=1S/C7H6BFO3/c9-7-3-6(8(11)12)2-1-5(7)4-10/h1-4,11-12H |
Synthesis and Experimental Protocols
The proposed synthetic pathway begins with a suitable precursor, such as 3-bromo-6-fluorobenzaldehyde. The aldehyde group must first be protected to prevent it from reacting with the organolithium intermediate.
Representative Synthesis Protocol
Materials:
-
3-Bromo-6-fluorobenzaldehyde (1.0 equiv)
-
Ethylene glycol (1.2 equiv)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in hexanes/pentane (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate or Triisopropyl borate (1.5 equiv)
-
Aqueous Hydrochloric Acid (e.g., 1 M HCl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
Procedure:
-
Aldehyde Protection: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 3-bromo-6-fluorobenzaldehyde (1.0 equiv), ethylene glycol (1.2 equiv), and a catalytic amount of p-toluenesulfonic acid in toluene. Reflux the mixture until water ceases to collect in the Dean-Stark trap. Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the protected bromo-intermediate.
-
Lithium-Halogen Exchange and Boronation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the protected bromo-intermediate in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi or t-BuLi (1.1 equiv) dropwise via syringe, maintaining the temperature at -78 °C. Stir the resulting mixture for 30-60 minutes. In a separate flame-dried flask, cool a solution of trialkyl borate (1.5 equiv) in anhydrous THF to -78 °C. Transfer the freshly prepared organolithium solution to the cold borate solution via cannula.
-
Hydrolysis and Isolation: Allow the reaction mixture to warm slowly to room temperature and stir overnight.[4] Quench the reaction by adding aqueous HCl (e.g., 1 M). Stir vigorously for several hours to ensure complete hydrolysis of the boronate ester and deprotection of the aldehyde. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.[6]
Applications in Organic Synthesis
The primary application of this compound is as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an sp²-hybridized carbon of an organic halide or triflate, enabling the synthesis of complex biaryl compounds.[7] These products are often scaffolds for developing kinase inhibitors and other targeted therapeutics.
References
- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. sites.pitt.edu [sites.pitt.edu]
- 5. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 7. tcichemicals.com [tcichemicals.com]
A Technical Guide to 4-Fluoro-3-formylphenylboronic Acid: Properties, Spectral Data, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-formylphenylboronic acid (CAS No. 374538-01-9) is a substituted arylboronic acid that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a fluorine atom and a formyl group, makes it a valuable reagent for creating complex molecules, particularly in the fields of medicinal chemistry and materials science. The boronic acid moiety allows for participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, while the formyl group provides a handle for further functionalization, such as reductive amination or oxidation to a carboxylic acid. This guide provides an overview of its physicochemical properties, a summary of its spectral data, and a detailed experimental protocol for a typical application.
Physicochemical Properties
| Property | Value |
| CAS Number | 374538-01-9 |
| Molecular Formula | C₇H₆BFO₃ |
| Molecular Weight | 167.93 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 215-220 °C |
| Purity | ≥95% |
Spectral Data
While comprehensive, publicly available raw spectral data for this compound is limited, the following tables summarize the expected and reported spectral characteristics. For comparative purposes, data for the closely related 4-formylphenylboronic acid is also provided.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | This compound (Expected) | 4-formylphenylboronic acid (Observed)[1] |
| ¹H NMR | Aromatic protons (multiplets), Aldehyde proton (~10 ppm), Boronic acid protons (broad singlet) | Aromatic protons (multiplets), Aldehyde proton (~10 ppm), Boronic acid protons (broad singlet) |
| ¹³C NMR | Aromatic carbons, Aldehyde carbon (~190 ppm) | Aromatic carbons, Aldehyde carbon (~190 ppm) |
| ¹¹B NMR | A single peak characteristic of a boronic acid | A single peak characteristic of a boronic acid |
| ¹⁹F NMR | A single peak characteristic of an aryl fluoride | Not Applicable |
Table 2: Infrared (IR) Spectroscopy Data
| Functional Group | This compound (Expected) | 4-formylphenylboronic acid (Observed)[1][2] |
| O-H Stretch (Boronic Acid) | 3500-3200 cm⁻¹ (broad) | 3500-3200 cm⁻¹ (broad) |
| C=O Stretch (Aldehyde) | ~1700 cm⁻¹ | ~1700 cm⁻¹ |
| C-F Stretch | ~1250 cm⁻¹ | Not Applicable |
| B-O Stretch | ~1350 cm⁻¹ | ~1350 cm⁻¹ |
Table 3: Mass Spectrometry (MS) Data
| Ionization Mode | This compound (Expected) | 4-formylphenylboronic acid (Observed)[1] |
| Electrospray (ESI) | [M-H]⁻ at m/z 167.03 | [M-H]⁻ at m/z 149.04 |
| Gas Chromatography (GC-MS) | Molecular ion peak and characteristic fragments | Molecular ion peak at m/z 150, with major fragments at 149 and 121 |
Experimental Protocols
General Protocol for Spectral Data Acquisition
The following outlines a general procedure for obtaining the spectral data for this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with NaOH).
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR: Acquire spectra with a spectral width of -2 to 12 ppm. Use the residual solvent peak as an internal standard.
-
¹³C NMR: Acquire spectra with a spectral width of 0 to 200 ppm.
-
¹⁹F NMR: Acquire spectra with an appropriate spectral width for fluorinated aromatic compounds.
-
¹¹B NMR: Acquire spectra with a spectral width appropriate for boronic acids.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source or a gas chromatograph-mass spectrometer (GC-MS).
-
Data Acquisition: Acquire data in both positive and negative ion modes for ESI-MS. For GC-MS, use an appropriate temperature program to ensure volatilization without decomposition.
Application in Suzuki-Miyaura Cross-Coupling
A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds.[3] This reaction is fundamental in the synthesis of pharmaceuticals and other complex organic molecules.
General Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for the coupling of this compound with an aryl halide.
Detailed Protocol for a Representative Suzuki-Miyaura Reaction
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).
-
Solvent and Catalyst Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio, 10 mL). To this suspension, add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
-
Characterization: Confirm the structure of the final product using NMR, MS, and IR spectroscopy.
References
A Technical Guide to 4-Fluoro-3-formylphenylboronic Acid: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 4-Fluoro-3-formylphenylboronic acid (CAS No. 374538-01-9), a key building block in medicinal chemistry and organic synthesis. This document details its commercial availability, outlines key suppliers, presents a representative synthesis and purification protocol, and explores its application in drug discovery, particularly in Suzuki-Miyaura cross-coupling reactions.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers. The typical purity offered is ≥97%, with the compound appearing as a white to off-white solid. It is important to note that this compound may contain varying amounts of its anhydride. For precise applications, it is recommended to consult the supplier's certificate of analysis.
A closely related isomer, 3-Fluoro-4-formylphenylboronic acid (CAS No. 248270-25-9), is also commercially available and should be distinguished based on the CAS number to ensure the procurement of the correct regioisomer for specific synthetic needs.
The following table summarizes the commercial availability of this compound from prominent suppliers.
| Supplier | Catalog Number(s) | Purity | Available Quantities |
| TCI Chemicals | F1061 | >97.0% | 1g, 5g |
| Oakwood Chemical | 209465 | 98% | 250mg, 1g, 5g |
| Thermo Fisher Scientific (Alfa Aesar) | 44544 | - | 250mg, 1g |
| Sigma-Aldrich (Merck) | Not readily available | - | - |
| VSNCHEM | VB10289 (for 3-Fluoro-4-formylphenylboronic acid) | - | Inquire |
| Aromalake Chemical | LS11012 (for 3-Fluoro-4-formylphenylboronic acid) | - | Inquire |
Note: Availability and product specifications are subject to change. Please refer to the suppliers' websites for the most current information.
Synthesis and Purification Protocols
Representative Synthesis Protocol
This protocol is a generalized procedure based on the synthesis of similar compounds, such as 4-amino-3-fluorophenylboronic acid.[1] The starting material for this proposed synthesis would be 3-Bromo-4-fluorobenzaldehyde.
Reaction Scheme:
A potential synthesis route for this compound.
Methodology:
-
Reaction Setup: A solution of 3-bromo-4-fluorobenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (n-BuLi, ~1.1 eq) is added dropwise while maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.
-
Borylation: Trimethyl borate (B(OMe)₃, ~1.2 eq) is added dropwise to the reaction mixture, ensuring the temperature remains below -70 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl) at 0 °C. The mixture is stirred vigorously for 1-2 hours to facilitate the hydrolysis of the boronic ester.
-
Workup: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield this compound.
Purification Protocol for High Purity
A patent for the preparation of highly pure formylphenylboronic acids provides a robust purification method that can be adapted for this compound. The following protocol is based on the purification of the closely related 3-fluoro-4-formylphenylboronic acid.
Methodology:
-
Suspension: The crude this compound is suspended in water and cooled to approximately 10 °C.
-
Basification: A 10% aqueous solution of sodium hydroxide is added dropwise, maintaining the internal temperature below 10 °C and the pH below 10.5.
-
Filtration: After stirring, any precipitate is filtered off. The aqueous phase may be extracted with a water-immiscible organic solvent to remove non-acidic impurities.
-
Precipitation: The boronic acid is then re-precipitated by the addition of 10% hydrochloric acid at an internal temperature of 10 °C.
-
Isolation: The precipitate is filtered, washed with cold water, and dried under a stream of nitrogen at 50 °C to yield the highly pure product.
Applications in Drug Discovery
This compound is a valuable reagent in drug discovery and medicinal chemistry, primarily utilized as a building block in the synthesis of complex organic molecules. The presence of three distinct functional groups—a boronic acid, a fluorine atom, and a formyl group—provides multiple avenues for chemical modification.
The boronic acid moiety is particularly important for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . This reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, enabling the construction of biaryl and heteroaryl structures that are common motifs in many drug molecules.[2][3]
The fluorine atom can enhance the metabolic stability and bioavailability of a drug candidate, while the formyl group serves as a versatile handle for further chemical transformations, such as reductive amination, oxidation to a carboxylic acid, or conversion to other functional groups.[4]
General Protocol for Suzuki-Miyaura Coupling
The following is a general experimental workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.
General workflow for a Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
Reaction Setup: To a reaction vessel is added the aryl or heteroaryl halide (1.0 eq), this compound (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Solvent Addition: A suitable solvent system, often a mixture of an organic solvent and water (e.g., toluene/water, dioxane/water), is added.
-
Degassing: The reaction mixture is thoroughly degassed by bubbling an inert gas (e.g., argon or nitrogen) through the solution or by several freeze-pump-thaw cycles.
-
Reaction: The mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred until the reaction is complete, as monitored by techniques such as TLC or LC-MS.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, and the aqueous layer is separated. The organic layer is washed with water and brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired biaryl product.
The versatility of this compound makes it a valuable tool for the synthesis of diverse chemical libraries for high-throughput screening and for the optimization of lead compounds in drug development programs. Its application is particularly relevant in the discovery of new therapeutics in areas such as oncology and inflammatory diseases, where biaryl structures are frequently encountered.
References
Stability and Storage of 4-Fluoro-3-formylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 4-Fluoro-3-formylphenylboronic acid. Understanding the chemical stability of this reagent is critical for its effective use in organic synthesis, particularly in applications such as Suzuki-Miyaura cross-coupling reactions, and for ensuring the integrity of drug discovery and development programs. This document outlines the primary degradation pathways, summarizes stability data, and provides detailed experimental protocols for in-house stability assessment.
Core Concepts of Boronic Acid Stability
Arylboronic acids, including this compound, are susceptible to several degradation pathways that can impact their purity and reactivity over time. The principal routes of degradation are protodeboronation and oxidation. The presence of substituents on the phenyl ring, such as the fluoro and formyl groups in the title compound, can influence the rate and propensity of these degradation processes.
Protodeboronation: This is a common degradation pathway for arylboronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process is often catalyzed by acidic or basic conditions and can be accelerated by the presence of moisture. For fluoro-substituted phenylboronic acids, the position of the fluorine atom can affect the rate of protodeboronation.
Oxidation: The boron center in boronic acids is susceptible to oxidation, which can lead to the formation of the corresponding phenol and boric acid. This process can be initiated by atmospheric oxygen and may be accelerated by exposure to light and elevated temperatures.
Anhydride Formation: Boronic acids have a propensity to form cyclic anhydrides (boroxines) through intermolecular dehydration. While this is often a reversible process, the presence of varying amounts of anhydrides can complicate accurate weighing and stoichiometry calculations in reactions.
Recommended Storage and Handling Conditions
To minimize degradation and ensure the longevity of this compound, the following storage and handling conditions are recommended based on safety data sheets and general knowledge of arylboronic acid stability.[1][2][3]
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerate (2-8 °C)[4] | Reduces the rate of thermal degradation and slows down potential oxidative processes. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen)[3] | Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidation and protodeboronation. The compound is noted to be air-sensitive.[1] |
| Light | Store in a dark place, protected from light[2] | Prevents potential photolytic degradation pathways. |
| Moisture | Keep in a tightly sealed container in a dry environment.[2][3] | Minimizes water absorption, which can facilitate hydrolytic degradation (protodeboronation). |
| Purity | Use high-purity material and handle in a clean, dry environment. | Impurities can potentially catalyze degradation reactions. |
Incompatible Materials and Conditions to Avoid
To ensure the stability of this compound, it is crucial to avoid contact with the following:
-
Strong Oxidizing Agents: Can lead to rapid oxidative degradation.[1][2]
-
Strong Acids and Bases: Can catalyze protodeboronation.[1][3]
-
Excess Heat: Accelerates thermal degradation.[1]
-
Exposure to Air and Moisture: Promotes oxidation and hydrolysis.[1][3]
Experimental Protocols for Stability Assessment
The following are generalized protocols that can be adapted to assess the stability of this compound under various conditions. These methods are designed to be stability-indicating, meaning they can separate the intact compound from its degradation products.
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the degradation of this compound over time under specific stress conditions (e.g., elevated temperature, humidity, light exposure).
Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Forced-air oven for thermal stress testing
-
Controlled humidity chamber
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Thermal Stress: Place aliquots of the stock solution in sealed vials in a forced-air oven at a specified temperature (e.g., 40°C, 60°C). Include a control sample stored at the recommended storage temperature.
-
Hydrolytic Stress: Adjust the pH of the stock solution to acidic (e.g., pH 2 with HCl) and basic (e.g., pH 9 with NaOH) conditions. Store at room temperature or an elevated temperature.
-
Oxidative Stress: Treat the stock solution with a low concentration of an oxidizing agent (e.g., 3% hydrogen peroxide) and store at room temperature.
-
Photostability: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.[5] Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week).
-
HPLC Analysis:
-
Mobile Phase: A gradient of water (with 0.1% formic acid or other suitable modifier) and acetonitrile is a common starting point.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound.
-
Injection Volume: Typically 10 µL.
-
-
Data Analysis: Monitor the peak area of the parent compound and any new peaks corresponding to degradation products. Calculate the percentage of the remaining this compound at each time point.
Protocol 2: Stability Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To qualitatively and semi-quantitatively observe the degradation of this compound in solution.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Standard 5 mm NMR tubes
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Acetonitrile-d₃, or D₂O) in an NMR tube.
-
Initial Spectrum: Acquire an initial ¹H NMR and/or ¹⁹F NMR spectrum to serve as the time-zero reference.
-
Stress Application: The NMR tube can be subjected to stress conditions, such as placing it in a heated oil bath for thermal stress or adding a drop of DCl or NaOD for pH stress.
-
Time-Course Monitoring: Acquire subsequent NMR spectra at regular intervals.
-
Data Analysis: Monitor the decrease in the integral of the characteristic peaks of this compound and the appearance of new signals from degradation products. For example, the disappearance of the B(OH)₂ signal and the appearance of a new aromatic proton in its place could indicate protodeboronation.
Visualizing Stability and Degradation Pathways
The following diagrams illustrate the logical relationships in the stability of this compound and a typical experimental workflow for its analysis.
Caption: Factors Influencing the Stability of this compound.
Caption: Experimental Workflow for Stability Assessment.
References
An In-depth Technical Guide to the Applications of 4-Fluoro-3-formylphenylboronic Acid in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-formylphenylboronic acid is a versatile bifunctional organoboron compound that has garnered significant attention in the field of organic chemistry. Its unique structure, featuring both a boronic acid moiety and a formyl group on a fluorinated phenyl ring, makes it a valuable building block for the synthesis of a diverse array of complex organic molecules. The presence of the electron-withdrawing fluorine atom and the reactive aldehyde functionality allows for a wide range of chemical transformations, positioning this reagent as a key intermediate in the development of pharmaceuticals, advanced materials, and fine chemicals.
This technical guide provides a comprehensive overview of the core applications of this compound, with a focus on its utility in cross-coupling reactions and the synthesis of functional materials. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its practical application in the laboratory.
Core Applications in Organic Synthesis
The reactivity of this compound is dominated by the chemistry of its two primary functional groups: the boronic acid and the aldehyde. The boronic acid group is a cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and copper-catalyzed Chan-Lam couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds, respectively. The formyl group serves as a versatile handle for a variety of transformations, including reductive aminations, Wittig reactions, and condensations, further expanding its synthetic utility.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1] this compound serves as an excellent coupling partner in these reactions, readily reacting with a variety of aryl, heteroaryl, and vinyl halides or triflates. The resulting products are highly functionalized biaryl aldehydes, which are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.
A key advantage of using this compound in Suzuki-Miyaura couplings is the retention of the formyl group, which can be further elaborated post-coupling. The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid.[1]
Quantitative Data for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzonitrile | Pd(OAc)₂ (2), PPh₃ (8) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 2.5 | 97 | [2] |
| 4-Bromo-2-fluoroaniline | Pd(OAc)₂ (2), PPh₃ (8) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 2.5 | >90 (representative) | [2][3] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromo-2-fluoroaniline
This protocol describes a general procedure for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.2 equiv)
-
4-Bromo-2-fluoroaniline (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
To a dry Schlenk flask, add 4-bromo-2-fluoroaniline, this compound, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane and water to the flask.
-
Add palladium(II) acetate and triphenylphosphine to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 2.5 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[2][3]
Diagram: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Chan-Lam Cross-Coupling Reactions
The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using copper catalysts.[4][5] This reaction is particularly attractive due to its often mild reaction conditions, which can frequently be conducted at room temperature and open to the air.[4][5] this compound can be coupled with a variety of amines, anilines, amides, and alcohols to generate the corresponding N-aryl and O-aryl products.
The mechanism is believed to involve the formation of a copper-aryl complex, followed by coordination of the heteroatom nucleophile and subsequent reductive elimination to afford the desired product.[5]
Experimental Protocol: General Chan-Lam Amination
This protocol provides a general procedure for the Chan-Lam N-arylation of an amine with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Amine or Aniline (1.2 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (1.0 equiv)
-
Pyridine (as both ligand and base)
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
To a reaction vessel, add this compound, the amine or aniline, and copper(II) acetate.
-
Add the solvent (e.g., DCM) and pyridine.
-
Stir the reaction mixture at room temperature, open to the air, for 24-72 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5]
Diagram: Chan-Lam Coupling Catalytic Cycle
Caption: Postulated catalytic cycle for the Chan-Lam cross-coupling reaction.
Synthesis of Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures, constructed from organic building blocks linked by strong covalent bonds.[6] Their high surface area, tunable porosity, and structural regularity make them promising materials for applications in gas storage, catalysis, and sensing.
This compound, with its aldehyde and boronic acid functionalities, can serve as a versatile linker in the synthesis of COFs. The formyl group can participate in the formation of imine or other condensation linkages with amine-containing monomers, while the boronic acid can form boronate esters or boroxine networks. The solvothermal synthesis method is commonly employed for COF formation.[5][7]
Experimental Protocol: General Solvothermal Synthesis of a COF
This protocol outlines a general procedure for the synthesis of a COF using a formyl-containing boronic acid and an amine linker.
Materials:
-
This compound (e.g., 1.0 equiv)
-
Triamine linker (e.g., 1,3,5-tris(4-aminophenyl)benzene) (0.67 equiv)
-
A mixture of solvents (e.g., mesitylene and 1,4-dioxane)
-
Aqueous acetic acid (as a catalyst)
Procedure:
-
In a Pyrex tube, combine this compound and the triamine linker.
-
Add the solvent mixture and the aqueous acetic acid catalyst.
-
Sonication may be used to create a homogeneous dispersion.
-
Subject the mixture to three freeze-pump-thaw cycles to degas the solution.
-
Seal the tube under vacuum.
-
Heat the sealed tube in an oven at a specific temperature (e.g., 120 °C) for several days (e.g., 3 days).
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the solid with anhydrous solvents (e.g., acetone, THF) to remove any unreacted monomers.
-
Dry the resulting COF powder under vacuum.[7]
Diagram: Conceptual Workflow for COF Synthesis
Caption: General workflow for the solvothermal synthesis of a COF.
Synthesis of Biologically Active Molecules
The structural motifs accessible through reactions of this compound are prevalent in many biologically active compounds. Its application in the synthesis of kinase inhibitors, particularly those based on the pyrazolo[3,4-d]pyrimidine scaffold, is of significant interest in drug discovery.[8][9]
The synthesis of such inhibitors often involves a multi-step sequence where the formylphenylboronic acid is first incorporated via a Suzuki-Miyaura coupling, followed by cyclization reactions to construct the heterocyclic core. The formyl group can then be used in a subsequent condensation step to complete the synthesis of the target molecule.
Conceptual Synthetic Pathway to Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
A plausible synthetic route could involve the initial Suzuki-Miyaura coupling of this compound with a suitable halogenated pyrazole derivative. The resulting biaryl intermediate can then undergo further transformations, such as cyclization with formamide, to construct the pyrazolo[3,4-d]pyrimidine core.[9] The aldehyde functionality can then be reacted with a hydrazine derivative to introduce further diversity and modulate the biological activity of the final compound.
Diagram: Logical Relationship in the Synthesis of a Kinase Inhibitor
Caption: A conceptual multi-step synthesis of a kinase inhibitor.
Conclusion
This compound is a highly valuable and versatile reagent in modern organic synthesis. Its ability to participate in a range of powerful cross-coupling reactions, coupled with the synthetic handle provided by the formyl group, makes it an indispensable tool for the construction of complex molecular architectures. The applications highlighted in this guide, from the synthesis of functionalized biaryls and heteroatom-linked compounds to the construction of advanced materials like COFs and the synthesis of potential therapeutic agents, underscore the broad utility of this compound. The detailed protocols and mechanistic insights provided herein are intended to serve as a practical resource for researchers and scientists seeking to leverage the unique reactivity of this compound in their synthetic endeavors.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 5. Covalent Organic Frameworks: From Materials Design to Biomedical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent Organic Framework Composites: Synthesis and Analytical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [repository.kaust.edu.sa]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling and Application of 4-Fluoro-3-formylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 4-Fluoro-3-formylphenylboronic acid, a key building block in organic synthesis, particularly in the development of novel pharmaceuticals and materials. Adherence to the following protocols and safety measures is crucial for ensuring a safe laboratory environment and the integrity of experimental outcomes.
Chemical Identification and Properties
This compound is a disubstituted arylboronic acid that is widely utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1] Its unique structure, featuring both a fluoro and a formyl group, makes it a valuable reagent for creating complex molecules with potential biological activity.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₆BFO₃ | [2] |
| Molecular Weight | 167.93 g/mol | [2] |
| Appearance | White to off-white or light yellow powder/crystal | [3] |
| Melting Point | 220 °C | [3] |
| Solubility | No data available | |
| Stability | Stable under recommended storage conditions. Air sensitive. | [2] |
| CAS Number | 374538-01-9 | [2] |
Safety and Hazard Information
This compound is classified as a hazardous substance and requires careful handling to avoid exposure. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation |
Signal Word: Warning[2]
Hazard Pictograms:
Personal Protective Equipment (PPE) and Engineering Controls
To minimize the risk of exposure, appropriate personal protective equipment and engineering controls are mandatory when handling this compound.
Table 3: Recommended Personal Protective Equipment and Engineering Controls
| Control Measure | Specification |
| Engineering Controls | Work in a well-ventilated area, preferably within a certified chemical fume hood. Ensure that eyewash stations and safety showers are in close proximity to the workstation.[2] |
| Eye/Face Protection | Wear chemical safety goggles or a face shield (European standard - EN 166).[2] |
| Hand Protection | Wear protective gloves (e.g., nitrile rubber). Inspect gloves before use.[2] |
| Skin and Body Protection | Wear a long-sleeved laboratory coat.[2] |
| Respiratory Protection | Under normal use conditions with adequate ventilation, no respiratory protection is required. For large-scale operations or in case of emergency, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[2] |
Handling and Storage Procedures
Proper handling and storage are essential to maintain the chemical's integrity and prevent accidents.
Handling:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe dust.[2]
-
Avoid ingestion and inhalation.[2]
-
Handle in accordance with good industrial hygiene and safety practices.[2]
-
Keep away from food, drink, and animal feeding stuffs.[2]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[2]
-
The recommended storage temperature is in a cool and dark place, below 15°C.[3]
-
Store under an inert gas as the compound is air-sensitive.[2][3]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
First Aid Measures
In case of accidental exposure, immediate first aid is crucial.
Table 4: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[2] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2] |
Experimental Protocols
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions. The following is a representative experimental protocol for the synthesis of a biaryl compound.
Synthesis of 4'-(4-Fluoro-3-formylphenyl)-N,N-diphenyl-4-biphenylamine via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed coupling of this compound with an aryl halide.
Materials:
-
This compound
-
4-Bromo-N,N-diphenylaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-Bromo-N,N-diphenylaniline (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a 3:1 mixture of toluene and water to the flask.
-
Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be performed to yield the pure biaryl product.
-
Waste Disposal
Chemical waste, including unused this compound and reaction residues, must be disposed of as hazardous waste.
-
Solid Waste: Collect unused solid material and contaminated items (e.g., weighing paper, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect reaction mixtures and solvent washes in a separate, sealed, and clearly labeled hazardous waste container for organic waste.
-
Container Decontamination: Rinse empty containers thoroughly with a suitable solvent (e.g., acetone or ethanol). Collect the rinseate as hazardous waste. Once clean and dry, the container can be disposed of according to institutional guidelines.
-
Never dispose of boronic acids or their waste down the drain.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Visualizations
Signaling Pathway: Suzuki-Miyaura Coupling Catalytic Cycle
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, a primary application of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow: Suzuki-Miyaura Coupling
The diagram below outlines the general workflow for performing a Suzuki-Miyaura coupling reaction in the laboratory.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Logical Relationships: Safe Handling Precautions
This diagram illustrates the logical flow of safety precautions to be taken when working with this compound.
Caption: Logical workflow for the safe handling of this compound.
References
An In-depth Technical Guide to 4-Fluoro-3-formylphenylboronic Acid: Discovery, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-3-formylphenylboronic acid (CAS Number: 374538-01-9) has emerged as a critical building block in modern medicinal chemistry. Its unique trifunctional nature, featuring a boronic acid moiety, a fluorine atom, and a formyl group, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the discovery, synthesis, and history of this compound, with a particular focus on its application in the development of targeted therapeutics. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers in leveraging this valuable reagent.
Introduction and Discovery
The precise "discovery" of this compound in terms of its first documented synthesis is not prominently highlighted in widely available literature. However, its emergence is intrinsically linked to the broader development of functionalized arylboronic acids and their application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The strategic incorporation of a fluorine atom and a formyl group onto the phenylboronic acid scaffold significantly enhances its utility in drug discovery by allowing for modulation of electronic properties, metabolic stability, and providing a reactive handle for further chemical elaboration.
The history of its use in significant pharmaceutical research, such as in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor Lorlatinib, underscores its importance.[1][2][3] Its application as a key intermediate highlights the value of its specific substitution pattern for achieving desired potency and selectivity in targeted therapies.[4]
Physicochemical Properties and Characterization
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 374538-01-9 | [5] |
| Molecular Formula | C₇H₆BFO₃ | [5] |
| Molecular Weight | 167.93 g/mol | [5] |
| Appearance | White to off-white solid/powder | [4] |
| Melting Point | 215-220 °C | |
| Purity | ≥95% | |
| Storage Temperature | 2-8°C |
Characterization Data:
-
¹H NMR (400 MHz, acetone-d6): δ 10.34 (s, 1 H), 8.36 (m, 1 H), 8.19 (m, 1 H)[6]
Synthesis and Experimental Protocols
General Synthetic Workflow
The logical workflow for the synthesis of this compound is depicted below. The process starts from a commercially available halogenated and fluorinated benzaldehyde, which undergoes protection of the aldehyde group. The subsequent steps involve a metal-halogen exchange to form an organometallic intermediate, which is then reacted with a boron source. Finally, deprotection and hydrolysis yield the target boronic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on analogous preparations of similar substituted phenylboronic acids.
Step 1: Protection of 4-Bromo-2-fluorobenzaldehyde
-
To a solution of 4-bromo-2-fluorobenzaldehyde (1.0 eq) in anhydrous toluene are added ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid.
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
After completion of the reaction (monitored by TLC or GC-MS), the reaction mixture is cooled to room temperature, washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the protected acetal.
Step 2: Synthesis of this compound
-
The protected 4-bromo-2-fluorobenzaldehyde derivative (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere (e.g., Argon).
-
n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.
-
Triisopropyl borate (1.2 eq) is then added dropwise, and the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of 2 M HCl, and the mixture is stirred vigorously for 2-4 hours to effect hydrolysis of the boronate ester and deprotection of the acetal.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to afford this compound.
Applications in Drug Discovery and Development
This compound is a valuable reagent in drug discovery, primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct biaryl or aryl-heteroaryl scaffolds.[4] These structural motifs are prevalent in many kinase inhibitors and other targeted therapies.
Synthesis of Kinase Inhibitors
The compound serves as a key building block in the synthesis of various kinase inhibitors, where the fluorophenyl moiety often interacts with the hinge region of the kinase active site. The formyl group can be further functionalized, for example, through reductive amination, to introduce additional diversity and optimize drug-target interactions.
Example Application: Synthesis of a Polo-like Kinase 1 (PLK1) Inhibitor Precursor
The following diagram illustrates a simplified workflow for the synthesis of a biaryl precursor for a PLK1 inhibitor, a critical regulator of the cell cycle and a target in oncology.[7]
Role in the Synthesis of Lorlatinib
This compound is a precursor to a key fragment in the total synthesis of Lorlatinib, a third-generation ALK and ROS1 inhibitor used in the treatment of non-small cell lung cancer.[1][2][3] The synthesis of Lorlatinib involves a convergent approach where complex fragments are synthesized separately and then coupled.
Signaling Pathway Inhibition by Lorlatinib
Lorlatinib effectively inhibits the constitutive activation of the ALK fusion protein, thereby blocking downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.
Conclusion
This compound is a testament to the power of rational design in chemical synthesis for drug discovery. Its strategic functionalization provides chemists with a versatile tool to construct complex, biologically active molecules. As the demand for targeted therapies continues to grow, the importance of such well-designed building blocks in the pharmaceutical industry is set to increase. This guide provides a foundational understanding of this key reagent, with the aim of facilitating its effective use in research and development.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound 95% | CAS: 374538-01-9 | AChemBlock [achemblock.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, synthesis, and biological evaluation of novel molecules as potent inhibitors of PLK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 4-Fluoro-3-formylphenylboronic Acid in Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-formylphenylboronic acid is a versatile building block in modern organic synthesis, particularly valued in the construction of complex biaryl scaffolds. The presence of three distinct functional groups—a boronic acid, a fluorine atom, and a formyl group—makes it an attractive reagent for creating diverse molecular architectures. The boronic acid moiety facilitates palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation. The fluorine atom can enhance the metabolic stability and pharmacokinetic properties of drug candidates, while the formyl group provides a reactive handle for subsequent chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in biaryl synthesis, targeting researchers in organic synthesis, medicinal chemistry, and materials science.
Key Applications
This compound is instrumental in several areas of chemical research and development:
-
Pharmaceutical and Agrochemical Synthesis: It serves as a key intermediate in the synthesis of biologically active compounds. The resulting biaryl structures are common motifs in pharmaceuticals and agrochemicals.
-
Drug Discovery: The unique combination of functional groups allows for the generation of diverse compound libraries for high-throughput screening, aiding in the discovery of new therapeutic agents.
-
Materials Science: This boronic acid derivative is used in the preparation of functionalized polymers and organic electronic materials where the specific electronic and physical properties of the biaryl unit are desired.
Biaryl Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryls. The reaction couples an organoboron compound (in this case, this compound) with an aryl halide or triflate in the presence of a palladium catalyst and a base.
A representative reaction is the coupling of this compound with an aryl bromide to yield a functionalized biaryl. The reaction tolerates a wide variety of functional groups on the coupling partners, making it a highly versatile synthetic tool.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Application Notes and Protocols for Chan-Lam Coupling with 4-Fluoro-3-formylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the Chan-Lam coupling reaction utilizing 4-Fluoro-3-formylphenylboronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science, and its successful coupling with various amines, amides, and phenols opens avenues for the synthesis of novel compounds with potential biological activity.[1]
The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that forms a carbon-heteroatom bond between a boronic acid and a substrate containing an N-H or O-H bond.[1] Key advantages of this reaction include its typically mild conditions, often proceeding at room temperature and being tolerant to air and moisture, which offers a practical alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[1][2]
Reaction Principle and Mechanism
The Chan-Lam coupling reaction proceeds through a copper-catalyzed oxidative cycle. While the precise mechanism can be complex and substrate-dependent, a generally accepted pathway involves the following key steps:
-
Ligand Exchange: The N-H or O-H containing nucleophile coordinates to the copper(II) catalyst.
-
Transmetalation: The arylboronic acid transfers its organic moiety (the 4-fluoro-3-formylphenyl group in this case) to the copper center.
-
Reductive Elimination: The desired C-N or C-O bond is formed, releasing the product and a copper(I) species.
-
Oxidation: The copper(I) species is re-oxidized to the active copper(II) catalyst by an oxidant, which is often atmospheric oxygen.[3]
General Considerations for Chan-Lam Coupling
Several factors influence the outcome of a Chan-Lam coupling reaction, and optimization is often necessary for a specific substrate combination.
-
Catalyst: Copper(II) acetate (Cu(OAc)₂) is the most common and commercially available catalyst. Other copper sources such as copper(I) iodide (CuI), copper(II) triflate (Cu(OTf)₂), and various copper complexes can also be employed.[3]
-
Base: A base is often required to facilitate the deprotonation of the N-H or O-H nucleophile. Common bases include organic amines like pyridine, triethylamine (Et₃N), or diisopropylethylamine (DIPEA), and inorganic bases such as potassium carbonate (K₂CO₃).[3]
-
Solvent: A variety of solvents can be used, with dichloromethane (DCM), methanol (MeOH), acetonitrile (MeCN), and tetrahydrofuran (THF) being common choices.[2] The choice of solvent can significantly impact the reaction rate and yield.
-
Ligands: While many Chan-Lam couplings proceed without an additional ligand, the use of ligands such as pyridine, 2,2'-bipyridine, or 1,10-phenanthroline can sometimes improve the reaction efficiency, especially for challenging substrates.
-
Atmosphere: A key advantage of the Chan-Lam coupling is its ability to be performed open to the air, as oxygen often serves as the terminal oxidant to regenerate the active copper(II) catalyst.[2]
Experimental Protocols
The following protocols are generalized procedures for the N-arylation of anilines and the O-arylation of phenols with this compound. These should be considered as starting points, and optimization of the reaction conditions (e.g., catalyst loading, base, solvent, temperature, and reaction time) may be necessary to achieve the best results for a specific substrate.
Protocol 1: N-Arylation of an Aniline Derivative
This protocol describes a general procedure for the coupling of this compound with a substituted aniline.
Materials:
-
This compound
-
Aniline derivative
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aniline derivative (1.2 equiv.), and copper(II) acetate (1.0 equiv.).
-
Under a nitrogen or argon atmosphere (if anhydrous conditions are desired, though often not strictly necessary), add anhydrous dichloromethane to achieve a concentration of approximately 0.1 M with respect to the boronic acid.
-
Add pyridine (2.0 equiv.) to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature and open to the air.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from several hours to 48 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(4-fluoro-3-formylphenyl)aniline derivative.
Data Presentation
Table 1: Representative Conditions for N-Arylation of Amines and Amides
| Arylboronic Acid | Amine/Amide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Aniline | Cu(OAc)₂ (100) | Pyridine | DCM | RT | 48 | 80-95 |
| p-Tolylboronic acid | 2-Aminopyridine | Cu(OAc)₂ (100) | DIPEA | DMSO | 120 | 24 | ~70 |
| Phenylboronic acid | Imidazole | --INVALID-LINK--₂ (8) | K₂CO₃ | MeOH | RT | 24 | 85-95 |
| Arylboronic acids | Sulfamoyl azides | CuCl (10) | - | MeOH | RT | 12-24 | 71-91 |
Table 2: Representative Conditions for O-Arylation of Phenols
| Arylboronic Acid | Phenol | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Phenol | Cu(OAc)₂ (100) | Pyridine | DCM | RT | 72 | 50-70 |
| Phenylboronic acid | Substituted Phenols | Cu(OAc)₂ (100) | Et₃N | DCM | RT | 48 | 60-85 |
| Arylboronic acids | Phenols | CuSO₄ (5) | nBu₄NOH | EtOH | RT | 8 | 70-88 |
Visualizations
General Mechanism of Chan-Lam Coupling
Caption: Catalytic cycle of the Chan-Lam coupling reaction.
Experimental Workflow for Chan-Lam Coupling
Caption: A typical experimental workflow for a Chan-Lam coupling reaction.
References
Application Notes and Protocols for 4-Fluoro-3-formylphenylboronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-formylphenylboronic acid is a versatile bifunctional building block increasingly utilized in medicinal chemistry and drug discovery. Its unique structure, featuring a formyl group and a boronic acid moiety on a fluorinated phenyl ring, makes it a valuable synthon for the construction of complex molecular architectures. The fluorine atom can enhance metabolic stability and binding affinity, while the formyl and boronic acid groups provide reactive handles for a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. These characteristics make it an attractive starting material for the synthesis of targeted therapies, particularly in oncology.
This document provides detailed application notes on the use of this compound in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors and outlines protocols for the synthesis and biological evaluation of resulting compounds.
Application: Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical components of the DNA damage response (DDR) pathway. In cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality, making PARP inhibitors a promising class of anticancer drugs.
This compound serves as a key starting material for the synthesis of biaryl-carboxamide scaffolds, a common structural motif in many PARP inhibitors. The formyl group can be further elaborated to introduce functionalities that interact with the nicotinamide binding pocket of the PARP enzyme, while the boronic acid enables the crucial Suzuki-Miyaura coupling to construct the biaryl core.
While direct synthesis of a named PARP inhibitor from this compound is not explicitly detailed in the provided search results, the synthesis of a key intermediate for a PARP inhibitor using the closely related 4-formylphenylboronic acid has been described. This highlights the utility of this class of compounds in the field. The introduction of the fluoro substituent in this compound is a common strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Experimental Protocols
Protocol 1: Synthesis of a Biaryl Intermediate via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a heterocyclic halide, a common step in the synthesis of PARP inhibitors.
Materials:
-
This compound
-
Aryl or heteroaryl bromide/iodide (e.g., 2-bromopyridine derivative)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (0.05-0.1 equivalents).
-
De-gas the vessel by purging with an inert gas for 15-20 minutes.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl intermediate.
Logical Workflow for Suzuki-Miyaura Coupling:
Application of 4-Fluoro-3-formylphenylboronic Acid in Covalent Organic Frameworks (COFs)
Disclaimer: As of the current date, there is a lack of specific published research detailing the synthesis and application of covalent organic frameworks (COFs) using 4-Fluoro-3-formylphenylboronic acid as a primary building block. The following application notes and protocols are based on established methodologies for the synthesis of fluorinated COFs and the known reactivity of similar building blocks. This document is intended to serve as an illustrative guide for researchers and professionals in the field. The hypothetical COF is herein referred to as F-COF-1.
Application Notes
The incorporation of this compound into the backbone of a covalent organic framework, such as the hypothetical F-COF-1, offers several potential advantages in the fields of materials science and drug development. The presence of both a fluorine atom and a formyl group on the phenylboronic acid linker can impart unique properties to the resulting COF.
The fluorine substituent can enhance the stability and porosity of the COF through favorable interlayer stacking interactions.[1] Fluorinated COFs (fCOFs) often exhibit increased hydrophobicity, which can be advantageous for applications in catalysis in organic media and for the selective adsorption of nonpolar molecules.[1] Furthermore, the strong electronegativity of fluorine can modulate the electronic properties of the COF, potentially enhancing its catalytic activity or sensing capabilities.
The formyl group, being a reactive aldehyde, can participate in the formation of imine or other covalent linkages to construct the COF framework. Post-synthetically, any unreacted or intentionally incorporated formyl groups on the pore walls can be utilized for further functionalization, allowing for the covalent attachment of catalysts, fluorescent tags, or drug molecules. This dual functionality makes this compound a promising building block for the design of advanced functional materials.
Potential Applications:
-
Heterogeneous Catalysis: The electron-withdrawing nature of the fluorine atom can influence the catalytic activity of active sites within the COF. F-COF-1 could be explored as a catalyst for various organic transformations.
-
Selective Adsorption and Separation: The fluorinated and porous nature of F-COF-1 may enable the selective adsorption of fluorinated compounds, greenhouse gases, or volatile organic compounds.
-
Drug Delivery: The pores of F-COF-1 could be loaded with therapeutic agents. The introduction of fluorine may enhance the stability of the COF in biological media and potentially facilitate cell membrane permeability.[2] The formyl groups could be used to attach targeting ligands.
-
Sensing: The electronic properties of F-COF-1 could be sensitive to the presence of specific analytes, making it a candidate for chemical sensors.
Quantitative Data Summary
The following table summarizes the expected physicochemical properties of the hypothetical F-COF-1, based on typical values for fluorinated covalent organic frameworks.
| Property | Value | Method of Determination |
| Brunauer-Emmett-Teller (BET) Surface Area | 800 - 1500 m²/g | Nitrogen physisorption at 77 K |
| Pore Volume | 0.5 - 1.2 cm³/g | Nitrogen physisorption at 77 K |
| Pore Diameter | 1.5 - 3.0 nm | Non-local density functional theory (NLDFT) |
| Thermal Stability (TGA) | > 400 °C under N₂ | Thermogravimetric Analysis |
| Chemical Stability | Stable in water, common organic solvents, and mild acidic/basic conditions | Powder X-ray Diffraction (PXRD) and BET analysis after exposure |
Experimental Protocols
Protocol 1: Synthesis of F-COF-1
This protocol describes the solvothermal synthesis of the hypothetical F-COF-1 from this compound and a suitable amine linker, such as 1,3,5-tris(4-aminophenyl)benzene (TAPB), to form an imine-linked COF.
Materials:
-
This compound
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB)
-
1,4-Dioxane
-
Mesitylene
-
6 M Acetic Acid (aqueous)
-
Acetone
-
Tetrahydrofuran (THF)
Procedure:
-
In a Pyrex tube, add this compound (0.15 mmol) and 1,3,5-tris(4-aminophenyl)benzene (0.1 mmol).
-
Add a solvent mixture of 1,4-dioxane (1.0 mL) and mesitylene (1.0 mL).
-
Add aqueous acetic acid (6 M, 0.3 mL) to the suspension.
-
Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Freeze the tube in liquid nitrogen, evacuate to a pressure below 100 mTorr, and seal the tube with a flame.
-
Heat the sealed tube at 120 °C for 72 hours.
-
After cooling to room temperature, open the tube and collect the precipitate by filtration.
-
Wash the solid product with anhydrous acetone (3 x 20 mL) and anhydrous THF (3 x 20 mL).
-
Dry the product under vacuum at 150 °C for 12 hours to obtain F-COF-1 as a powder.
Protocol 2: Post-Synthetic Modification of F-COF-1 for Catalysis
This protocol describes the functionalization of the aldehyde groups on the pore walls of F-COF-1 with a catalytic moiety, for example, by reductive amination.
Materials:
-
F-COF-1
-
A primary amine catalyst precursor (e.g., an amino-functionalized organocatalyst)
-
Sodium borohydride (NaBH₄)
-
Anhydrous methanol
Procedure:
-
Suspend F-COF-1 (100 mg) in anhydrous methanol (20 mL).
-
Add the primary amine catalyst precursor (excess, e.g., 5 equivalents relative to the theoretical aldehyde content).
-
Stir the mixture at room temperature for 24 hours to form the imine intermediate.
-
Cool the mixture to 0 °C and add sodium borohydride (excess, e.g., 10 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for another 24 hours.
-
Collect the solid product by filtration.
-
Wash the functionalized COF with methanol (3 x 20 mL) and dichloromethane (3 x 20 mL).
-
Dry the product under vacuum at 80 °C for 12 hours.
Visualizations
Caption: Workflow for the synthesis of F-COF-1.
Caption: Post-synthetic modification of F-COF-1.
References
Application Notes and Protocols for 4-Fluoro-3-formylphenylboronic Acid in Palladium-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing 4-Fluoro-3-formylphenylboronic acid in three common and powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of a synthetically useful aldehyde and a fluorine atom, which can enhance pharmacokinetic properties.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. This compound is an excellent coupling partner for the synthesis of biaryl aldehydes, which are precursors to a wide range of complex molecules.
Experimental Protocol: Synthesis of a Biaryl Aldehyde
This protocol is based on established literature procedures for the Suzuki-Miyaura coupling of aryl bromides with this compound.[1]
Materials:
-
This compound
-
Aryl bromide (e.g., 1-bromo-4-methoxybenzene)
-
Palladium(II) chloride bis(diphenylphosphino)ferrocene] ([PdCl₂(dppf)])
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), and sodium carbonate (2.0 eq).
-
Add the palladium catalyst, [PdCl₂(dppf)] (0.02 - 0.05 eq).
-
Add toluene and water to the flask (a typical ratio is 4:1 toluene:water). The reaction mixture should be sufficiently dilute to ensure efficient stirring.
-
De-gas the mixture by bubbling an inert gas (nitrogen or argon) through the solvent for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl aldehyde.
Data Presentation: Suzuki-Miyaura Coupling
| Aryl Halide | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Bromo-substituted aromatic ring | [PdCl₂(dppf)] | dppf | Na₂CO₃ | Toluene/H₂O | RT - Reflux | 2-24 | Moderate to High |
| Aryl Bromide | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 80 | 17 | Good |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Logical Relationship Diagram: Suzuki-Miyaura Coupling Workflow
References
Application Notes and Protocols: 4-Fluoro-3-formylphenylboronic Acid as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-formylphenylboronic acid is a bifunctional building block of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a reactive aldehyde group, a fluorine atom, and a versatile boronic acid moiety, allows for its participation in a variety of chemical transformations to construct complex heterocyclic scaffolds. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, while the aldehyde and boronic acid groups serve as handles for diverse cyclization and cross-coupling reactions. These attributes make it a valuable precursor for the synthesis of novel pharmaceutical candidates and functional materials. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems using this compound.
Key Applications in Heterocyclic Synthesis
This compound is a versatile reagent for the synthesis of a range of heterocyclic compounds, primarily through two key reaction pathways:
-
Condensation Reactions: The aldehyde group readily participates in condensation reactions with various nucleophiles, such as amines and active methylene compounds, to form a wide array of heterocyclic rings.
-
Suzuki-Miyaura Cross-Coupling: The boronic acid moiety is an excellent partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with aryl or heteroaryl halides. This allows for the introduction of the 4-fluoro-3-formylphenyl scaffold into more complex molecular architectures.
This document will focus on providing protocols for the synthesis of benzothiazoles, quinolines, and dihydropyrimidines, showcasing the utility of this building block in widely used multicomponent reactions.
Synthesis of 2-(4-Fluoro-3-formylphenyl)benzothiazole via Condensation Reaction
Benzothiazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of 2-substituted benzothiazoles can be readily achieved through the condensation of an aromatic aldehyde with 2-aminothiophenol.[1][2][3][4][5]
Reaction Scheme:
Caption: Synthesis of 2-(4-Fluoro-3-formylphenyl)benzothiazole.
Experimental Protocol
This protocol is adapted from a general procedure for the L-proline catalyzed synthesis of 2-arylbenzothiazoles under microwave irradiation.[4][5]
Materials:
-
This compound
-
2-Aminothiophenol
-
L-proline
-
Microwave synthesis vial
-
Ethanol (for purification)
Procedure:
-
In a microwave synthesis vial, combine this compound (1.0 mmol), 2-aminothiophenol (1.0 mmol), and L-proline (0.1 mmol, 10 mol%).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a controlled temperature (e.g., 100-120 °C) for a specified time (e.g., 10-30 minutes). Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica gel.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |
| This compound | 2-Aminothiophenol | L-proline | Solvent-free | Microwave, 100-120 °C, 10-30 min | 2-(4-Fluoro-3-formylphenyl)benzothiazole | High | [4][5] |
Table 1. Synthesis of 2-(4-Fluoro-3-formylphenyl)benzothiazole.
Synthesis of 2-(4-Fluoro-3-formylphenyl)quinoline-4-carboxylic Acid via Doebner Reaction
The Doebner reaction is a classic method for the synthesis of quinoline-4-carboxylic acids, involving the condensation of an aniline, an aldehyde, and pyruvic acid.[6][7] This three-component reaction provides a straightforward route to highly functionalized quinoline scaffolds.
Reaction Scheme:
Caption: Doebner reaction for quinoline synthesis.
Experimental Protocol
This protocol is based on the general procedure for the Doebner reaction.[6]
Materials:
-
This compound
-
Aniline
-
Pyruvic acid
-
Ethanol
-
Round-bottom flask with reflux condenser
Procedure:
-
To a round-bottom flask, add aniline (1.0 mmol) and ethanol (10 mL).
-
To this solution, add this compound (1.0 mmol).
-
Slowly add pyruvic acid (1.1 mmol) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate from the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Conditions | Product | Yield (%) | Reference |
| Aniline | This compound | Pyruvic acid | Ethanol | Reflux, 2-4 h | 2-(4-Fluoro-3-formylphenyl)quinoline-4-carboxylic acid | Moderate to Good | [6] |
Table 2. Synthesis of a Quinoline Derivative via Doebner Reaction.
Synthesis of Dihydropyrimidines via Biginelli Reaction
The Biginelli reaction is a well-known multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones or thiones.[8][9][10][11][12][13][14][15] It involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea.
Reaction Scheme:
Caption: Biginelli reaction for dihydropyrimidine synthesis.
Experimental Protocol
The following is a general protocol for the Biginelli reaction.[13][14]
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea
-
Ethanol
-
Catalytic amount of a Brønsted or Lewis acid (e.g., HCl, B(C6F5)3)
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol) in ethanol (10 mL).
-
Add a catalytic amount of the acid catalyst (e.g., a few drops of concentrated HCl or 1 mol% of B(C6F5)3).
-
Heat the mixture to reflux for 3-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often crystallizes from the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
If necessary, the product can be further purified by recrystallization.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |
| This compound | Ethyl acetoacetate | Urea | B(C6F5)3 | Ethanol | Reflux, 3-6 h | Ethyl 4-(4-fluoro-3-formylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Good to Excellent | [13] |
Table 3. Synthesis of a Dihydropyrimidine Derivative via Biginelli Reaction.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. The protocols outlined in these application notes demonstrate its utility in key condensation and multicomponent reactions, providing efficient routes to benzothiazoles, quinolines, and dihydropyrimidines. The presence of the fluoro and boronic acid functionalities offers opportunities for further derivatization, making this reagent a powerful tool for the generation of compound libraries for drug discovery and materials science research. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.
References
- 1. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 5. researchgate.net [researchgate.net]
- 6. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hammer.purdue.edu [hammer.purdue.edu]
- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 9. BJOC - Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. revroum.lew.ro [revroum.lew.ro]
- 13. ias.ac.in [ias.ac.in]
- 14. ionike.com [ionike.com]
- 15. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ligand Selection in Suzuki Reactions with 4-Fluoro-3-formylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note focuses on the strategic selection of ligands for the successful Suzuki coupling of 4-fluoro-3-formylphenylboronic acid with various aryl halides. The presence of both a fluorine atom and a formyl group, both electron-withdrawing substituents, on the boronic acid presents unique challenges to the catalytic cycle. Careful optimization of the ligand, catalyst, and reaction conditions is therefore critical to achieving high yields and minimizing side reactions. This document provides a guide to ligand selection, quantitative data from analogous systems, and detailed experimental protocols to aid researchers in developing robust and efficient coupling methodologies.
The electronic properties of the substituents on the aryl boronic acid can significantly impact the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle. While electron-donating groups on the boronic acid partner generally enhance the reaction rate and yield, electron-withdrawing groups can have a more complex effect, sometimes leading to slower reactions or lower yields.[1] However, with the appropriate choice of ligand and reaction conditions, efficient coupling of these more challenging substrates can be achieved.
Ligand Selection Considerations
The choice of ligand is paramount for a successful Suzuki reaction, especially with an electronically deactivated substrate like this compound. The ligand influences the stability, solubility, and reactivity of the palladium catalyst. For this specific boronic acid, the following ligand characteristics are desirable:
-
Electron-rich: To facilitate the oxidative addition of the aryl halide to the Pd(0) center.
-
Bulky: To promote reductive elimination and prevent the formation of undesired side products. Bulky ligands can also help to stabilize the active monoligated palladium species.
Commonly employed classes of ligands that fit these criteria include:
-
Buchwald-type biaryl phosphine ligands: Such as SPhos, XPhos, and RuPhos. These are often the ligands of choice for challenging couplings due to their high activity.
-
Bulky alkylphosphine ligands: Such as tri-tert-butylphosphine (P(tBu)₃) and tricyclohexylphosphine (PCy₃).
-
N-Heterocyclic Carbenes (NHCs): These have emerged as powerful ligands for a variety of cross-coupling reactions.
Data Presentation: Ligand Performance in Analogous Suzuki Couplings
While specific data for Suzuki reactions with this compound is not extensively published, the following table summarizes representative yields and conditions for the coupling of other formyl- or fluoro-substituted phenylboronic acids. This data provides a valuable starting point for reaction optimization.
| Boronic Acid | Coupling Partner | Pd Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Formylphenylboronic acid | Aryl Halide | Pd(OH)₂ | - | K₃PO₄ | Toluene | 65 | Good |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | - | K₂CO₃ | DMF/H₂O (95:5) | - | High |
| 2-Formylphenylboronic acid | 2-Iodotoluene | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 80 | 54 |
| Phenylboronic acid | 4-Bromoacetophenone | Pd-bpydc-Nd | - | K₂CO₃ | DMF/H₂O (1:1) | 70 | >95 |
Note: The yields for formylphenylboronic acids are often variable and highly dependent on the specific coupling partners and reaction conditions.[2]
Experimental Protocols
Below are detailed protocols for performing a Suzuki-Miyaura coupling reaction with this compound. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure using a Buchwald Ligand Precatalyst
This protocol is recommended for initial screening with challenging aryl halides.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2-1.5 mmol)
-
SPhos-Pd-G3 precatalyst (or other suitable Buchwald precatalyst) (0.02 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (0.5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere, add the aryl halide, this compound, SPhos-Pd-G3 precatalyst, and K₃PO₄.
-
Seal the vessel and evacuate and backfill with inert gas (repeat three times).
-
Add anhydrous 1,4-dioxane and degassed water via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C in a preheated oil bath.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reactions with aryl chlorides may require longer reaction times (12-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: General Procedure using a Palladium(II) Source and a Phosphine Ligand
This protocol allows for more flexibility in the choice of palladium source and ligand.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Tri-tert-butylphosphine (P(tBu)₃) or other suitable phosphine ligand (0.04 mmol)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous toluene (4 mL)
-
Degassed water (0.4 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, Pd(OAc)₂, the phosphine ligand, and Cs₂CO₃.
-
Seal the flask, and evacuate and backfill with inert gas (repeat three times).
-
Add anhydrous toluene and degassed water via syringe.
-
Stir the reaction mixture vigorously and heat to 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
References
Application Notes and Protocols for Reactions Involving 4-Fluoro-3-formylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the solvent effects in reactions involving 4-Fluoro-3-formylphenylboronic acid, a key building block in medicinal chemistry and materials science. The protocols and data presented herein are designed to guide researchers in optimizing reaction conditions to achieve high yields and purity.
Introduction
This compound is a versatile reagent frequently employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to synthesize a wide array of biaryl compounds. The electron-withdrawing nature of the fluoro and formyl substituents significantly influences the reactivity of the boronic acid, making the choice of solvent a critical parameter for successful outcomes. The solvent can affect the solubility of reactants, the stability of the catalyst, and the overall reaction kinetics and selectivity.
Solvent Effects in Suzuki-Miyaura Coupling Reactions
The choice of solvent system in Suzuki-Miyaura reactions involving this compound can dramatically impact the reaction yield and selectivity. While a comprehensive solvent screen for this specific boronic acid is not extensively documented in a single source, analysis of various studies on fluorinated and formyl-substituted phenylboronic acids allows for valuable insights.
Polar aprotic solvents, often in aqueous mixtures, are commonly employed to facilitate the dissolution of both the organic and inorganic reaction components and to promote the activity of the palladium catalyst.
Quantitative Data Summary
The following table summarizes typical yields for Suzuki-Miyaura coupling reactions with substituted phenylboronic acids under various solvent conditions. This data provides a comparative benchmark for reactions with this compound.
| Boronic Acid | Aryl Halide | Catalyst | Base | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3-8 | ~100 | [1] |
| Phenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3-8 | ~95 | [1] |
| (2-Fluoro-3,5-diformylphenyl)boronic acid | 4-Bromoacetophenone | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | >95 | |
| Various Arylboronic Acids | Aryl Chlorides | NiCl₂/PPh₃ | K₃PO₄·nH₂O | Toluene | 80–100 | - | High | |
| Phenylboronic acid | Aryl Halide | PdCl₂(dppf) | 2 M Na₂CO₃ | Toluene/Dioxane (4:1) | 85 | 4 | - | |
| Phenylboronic acid | Aryl Halide | Pd(PPh₃)₄ | CsF | THF | RT | 12 | - | |
| 1-Naphthylboronic acid | 1-Iodomethylnaphthalene | - | - | DMF/water | - | - | ~30 | [2] |
| 1-Naphthylboronic acid | 1-Iodomethylnaphthalene | - | - | THF/water | - | - | ~50 | [2] |
Note: The yields are highly dependent on the specific coupling partners and reaction conditions. The electron-withdrawing groups on this compound are expected to influence its reactivity.
Experimental Protocols
Below are detailed protocols for performing a Suzuki-Miyaura coupling reaction with this compound. These protocols are generalized and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling in a Dioxane/Water System
This protocol is a standard procedure for Suzuki-Miyaura coupling and is a good starting point for optimization.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, the aryl halide, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio to the flask via syringe.
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling in a DMF/Water System
This protocol is suitable for substrates that may have lower solubility in other solvent systems.
Materials:
-
This compound (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the aryl halide, this compound, and Na₂CO₃ in a mixture of DMF and water (e.g., 95:5 or 1:1).
-
Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction to 70-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the residue by flash chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
References
Application Notes and Protocols: Scale-up Synthesis of Biaryl Derivatives Using 4-Fluoro-3-formylphenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Fluoro-3-formylphenylboronic acid is a key building block in modern medicinal chemistry, particularly in the synthesis of complex biaryl scaffolds that are central to the development of targeted therapeutics. Its unique substitution pattern, featuring a fluorine atom and a formyl group, allows for versatile functionalization and subsequent elaboration into potent drug candidates. This document provides detailed application notes and protocols for the scale-up synthesis of biaryl derivatives via Suzuki-Miyaura cross-coupling, with a focus on the generation of precursors for kinase inhibitors. The protocols and data presented are representative of typical scale-up procedures and can be adapted for specific target molecules.
Core Application: Suzuki-Miyaura Cross-Coupling for the Synthesis of Kinase Inhibitor Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] This reaction is highly valued in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and aryl halides. In the context of drug discovery, this reaction is instrumental in the synthesis of kinase inhibitors, many of which feature a biaryl core to effectively occupy the ATP-binding pocket of the target kinase.
A notable application of derivatives synthesized from this compound is in the development of inhibitors for the RON (Recepteur d'Origine Nantais) receptor tyrosine kinase.[3][4] The RON signaling pathway, when aberrantly activated, plays a significant role in the pathogenesis and invasive growth of various cancers.[3][4]
Experimental Protocols
Representative Scale-Up Protocol: Synthesis of 4'-Fluoro-3'-formyl-[1,1'-biphenyl]-4-carbonitrile
This protocol describes the kilogram-scale synthesis of 4'-Fluoro-3'-formyl-[1,1'-biphenyl]-4-carbonitrile, a key intermediate for the synthesis of various kinase inhibitors, via a Suzuki-Miyaura cross-coupling reaction.
Reaction Scheme:
Materials and Equipment:
-
100 L Glass-lined Reactor with overhead stirrer, temperature control unit, and nitrogen inlet/outlet.
-
This compound
-
4-Bromobenzonitrile
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or a more advanced pre-catalyst)
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Solvent System (e.g., Toluene/Water or Dioxane/Water)
-
Filtration unit
-
Drying oven
Procedure:
-
Reactor Setup and Inerting:
-
Ensure the 100 L reactor is clean and dry.
-
Purge the reactor with nitrogen for at least 30 minutes to establish an inert atmosphere. Maintain a positive nitrogen pressure throughout the reaction.
-
-
Reagent Charging:
-
Charge the reactor with 4-Bromobenzonitrile (5.00 kg, 27.47 mol).
-
Add this compound (5.05 kg, 29.14 mol, 1.06 eq).
-
Add Potassium Carbonate (7.59 kg, 54.94 mol, 2.0 eq).
-
-
Solvent Addition:
-
Add Toluene (50 L) to the reactor.
-
Add Purified Water (25 L).
-
-
Catalyst Addition:
-
Under a strong nitrogen counter-flow, add the Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 317 g, 0.27 mol, 0.01 eq).
-
-
Reaction Execution:
-
Begin vigorous stirring of the reaction mixture.
-
Heat the reactor contents to 80-85 °C.
-
Monitor the reaction progress by HPLC every 2 hours. The reaction is typically complete within 8-12 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete (consumption of 4-bromobenzonitrile <1%), cool the reactor to 20-25 °C.
-
Stop stirring and allow the layers to separate.
-
Separate the lower aqueous layer.
-
Wash the organic layer with 2 M Sodium Hydroxide solution (25 L).
-
Wash the organic layer with brine (25 L).
-
Concentrate the organic layer under reduced pressure to approximately 20 L.
-
-
Crystallization and Purification:
-
Add n-Heptane (40 L) to the concentrated solution while stirring to induce crystallization.
-
Cool the slurry to 0-5 °C and stir for at least 2 hours.
-
Filter the solid product using the filtration unit.
-
Wash the filter cake with cold n-Heptane (2 x 10 L).
-
Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Purification of the Aldehyde Product:
If further purification is required, column chromatography can be employed. However, for large-scale production, recrystallization is often preferred. An alternative purification method for aldehydes involves the formation of a bisulfite adduct, which can be isolated and then hydrolyzed back to the pure aldehyde.[5]
Data Presentation
Table 1: Representative Quantitative Data for the Scale-Up Synthesis of 4'-Fluoro-3'-formyl-[1,1'-biphenyl]-4-carbonitrile
| Parameter | Value | Notes |
| Input Materials | ||
| 4-Bromobenzonitrile | 5.00 kg | Limiting Reagent |
| This compound | 5.05 kg (1.06 eq) | |
| Potassium Carbonate (K₂CO₃) | 7.59 kg (2.0 eq) | |
| Palladium Catalyst | 317 g (0.01 eq) | Catalyst loading is a key parameter for optimization. |
| Toluene | 50 L | |
| Water | 25 L | |
| Reaction Conditions | ||
| Temperature | 80-85 °C | Higher temperatures may lead to impurity formation. |
| Reaction Time | 8-12 hours | Monitored by HPLC. |
| Pressure | Atmospheric | |
| Output | ||
| Expected Yield | 5.2 - 5.8 kg | |
| Molar Yield | 85 - 95% | |
| Purity (by HPLC) | >98% |
Visualizations
Experimental Workflow
Caption: Workflow for the scale-up synthesis of the biaryl product.
RON Signaling Pathway
Derivatives synthesized using this compound can be developed into potent inhibitors of the RON receptor tyrosine kinase. The following diagram illustrates the canonical MSP-RON signaling pathway, which is a key target in cancer therapy.
Caption: The MSP-RON signaling pathway and the point of intervention for kinase inhibitors.
Conclusion
The scale-up synthesis of biaryl derivatives using this compound via Suzuki-Miyaura cross-coupling is a robust and efficient methodology for the production of key intermediates for pharmaceutical research and development. The provided protocols and data serve as a valuable resource for scientists and professionals in the field, enabling the large-scale production of compounds targeting critical signaling pathways in diseases such as cancer. Careful optimization of reaction parameters and adherence to scale-up best practices are essential for ensuring high yields, purity, and safety.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts [orgchemres.org]
- 3. MSP-RON signalling in cancer: pathogenesis and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 4-Fluoro-3-formylphenylboronic Acid
This technical support center provides troubleshooting guidance for researchers encountering low yields in Suzuki coupling reactions involving 4-Fluoro-3-formylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound has a very low yield. What are the most common initial checks?
A1: When troubleshooting a low-yield Suzuki coupling with this substrate, begin by assessing these critical parameters:
-
Inert Atmosphere: Oxygen can deactivate the palladium catalyst and lead to the unwanted homocoupling of the boronic acid. Ensure your solvent is properly degassed and the reaction is maintained under a consistently inert atmosphere (e.g., Nitrogen or Argon).
-
Catalyst Activity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Reagent Purity: Verify the purity of your aryl halide and the this compound. Boronic acids, especially those with electron-withdrawing groups, can degrade over time.
Q2: I suspect protodeboronation of my this compound is a major issue. How can I minimize this side reaction?
A2: Protodeboronation is a frequent cause of low yields with electron-deficient boronic acids.[1] The formyl group, in particular, can make the boronic acid susceptible to this side reaction under aqueous basic conditions, leading to the formation of 4-fluoro-benzaldehyde as a byproduct.[2] To mitigate this:
-
Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation.[1] Milder bases such as K₃PO₄, KF, or Cs₂CO₃ are often beneficial.[1]
-
Anhydrous Conditions: Water can be a proton source for this side reaction.[1] Employing anhydrous ("aprotic") conditions can be highly effective. For instance, using a trimethylene glycol ester of the boronic acid in DMF has been shown to give high yields.[2]
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester or an aryltrifluoroborate can protect it from premature decomposition.[1]
Q3: Could the aldehyde group in this compound be interfering with the palladium catalyst?
A3: Yes, it's possible. Carbonyl groups like aldehydes can coordinate with the metal catalyst.[3][4][5] This interaction can potentially inhibit the catalytic cycle. While much of the detailed research has been on nickel catalysts, the principle can extend to palladium systems. If catalyst inhibition is suspected, adjusting the ligand or reaction conditions may be necessary. In some specific cases, the aldehyde can be reduced to an alcohol during the reaction, although this typically requires specific and harsh conditions.[6]
Troubleshooting Guide for Low Yield
If you are experiencing low yields, follow this step-by-step guide to diagnose and resolve the issue.
| Problem | Possible Cause | Recommended Solution |
| No or minimal product formation | Inactive Catalyst | * Use a fresh batch of palladium catalyst and ligand. * Ensure proper degassing of solvents and maintenance of an inert atmosphere throughout the reaction.[1] * Consider using a more active and air-stable precatalyst (e.g., a Buchwald precatalyst). |
| Incompatible Base | * The choice of base is critical.[2] Switch to a milder base like K₃PO₄ or Cs₂CO₃. * Ensure the base is finely powdered and dry, especially when using anhydrous conditions. | |
| Significant amount of starting material remains | Low Reaction Temperature | * Gradually increase the reaction temperature. Many Suzuki couplings require heating (e.g., 80-110 °C) to proceed efficiently. |
| Inefficient Ligand | * The ligand plays a key role. For electron-deficient substrates, consider using electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos).[3] | |
| Formation of 4-fluorobenzaldehyde byproduct | Protodeboronation | * This is a strong indicator of boronic acid decomposition. * Switch to anhydrous reaction conditions using a solvent like DMF or dioxane.[2] * Use a milder base such as KF or K₃PO₄.[1] * Consider converting the boronic acid to its pinacol ester derivative, which is more stable.[1] |
| Formation of homocoupled biaryl byproduct | Oxygen Contamination | * Improve the degassing procedure for your solvents (e.g., freeze-pump-thaw cycles or sparging with inert gas for an extended period). * Ensure a leak-proof reaction setup to maintain a positive pressure of inert gas. |
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
This is a general starting point; optimization of specific parameters is often necessary.
-
Reagent Preparation : In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere : Seal the flask and cycle between vacuum and backfilling with the inert gas at least three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition : Under a positive pressure of the inert gas, add the degassed solvent (e.g., a 4:1 mixture of dioxane/water). Bubble the inert gas through the solution for 15-20 minutes for thorough deoxygenation. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.
-
Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction's progress using TLC or LC-MS.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: General mechanism of the Suzuki coupling reaction.
References
- 1. reddit.com [reddit.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 4-Fluoro-3-formylphenylboronic acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Fluoro-3-formylphenylboronic acid in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?
A1: The three most prevalent side reactions are:
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Protodeboronation: This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom to form 2-fluorobenzaldehyde. Electron-deficient arylboronic acids, such as this compound, are particularly susceptible to this side reaction, which is often promoted by basic aqueous conditions.[1][2]
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Homocoupling: The dimerization of this compound to form a symmetrical biaryl. This can be promoted by the presence of oxygen or by certain palladium catalyst conditions.[3]
-
Dehalogenation: The aryl halide coupling partner can undergo a side reaction where the halide is replaced by a hydrogen atom. This can occur when the palladium complex abstracts a hydride from other components in the reaction mixture, such as an amine base or an alcohol solvent.
Q2: Why is my reaction yield low when using this compound?
A2: Low yields are often attributed to the inherent reactivity of this electron-deficient boronic acid. The primary cause is often protodeboronation, which consumes the starting material.[1][2] Other factors can include suboptimal reaction conditions, catalyst deactivation, or the presence of impurities. A systematic approach to troubleshooting is recommended.
Q3: How can I minimize protodeboronation?
A3: Minimizing protodeboronation is critical for successful coupling reactions with this compound. Consider the following strategies:
-
Choice of Base: Use a weaker, non-nucleophilic base. The rate of protodeboronation is highly pH-dependent.[1] While a base is necessary to activate the boronic acid for transmetalation, a strongly basic aqueous environment can accelerate protodeboronation.[1]
-
Anhydrous Conditions: Where possible, utilizing anhydrous conditions can suppress protodeboronation.
-
"Slow Release" Strategies: Convert the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol ester) or an organotrifluoroborate.[2] These derivatives can slowly hydrolyze in situ to provide a low concentration of the active boronic acid, minimizing its decomposition over the course of the reaction.[2]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.
Q4: What is the best palladium catalyst and ligand combination for this type of boronic acid?
A4: There is no single "best" combination, as the optimal choice depends on the specific aryl halide coupling partner. However, for electron-deficient boronic acids, palladium precatalysts that rapidly form the active Pd(0) species are often preferred. Modern dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are often effective as they promote facile oxidative addition and reductive elimination.[4] It is advisable to screen a few different catalyst/ligand systems to find the optimal conditions for your specific substrates.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during cross-coupling reactions with this compound.
Problem: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Protodeboronation of Boronic Acid | 1. Analyze Crude Reaction Mixture: Use LC-MS or ¹H NMR to check for the presence of 2-fluorobenzaldehyde, the protodeboronated byproduct. 2. Modify Reaction Conditions: If protodeboronation is significant, switch to a milder base (e.g., K₃PO₄ or CsF instead of stronger bases like NaOH or KOH).[4] Consider using anhydrous solvents. 3. Use a Boronate Ester: Convert the boronic acid to its pinacol ester derivative for a "slow release" approach.[2] |
| Catalyst Deactivation | 1. Ensure Inert Atmosphere: Thoroughly degas all solvents and ensure the reaction is run under a strict inert atmosphere (e.g., Argon or Nitrogen) to prevent oxygen from deactivating the catalyst.[5] 2. Use Fresh Catalyst/Ligand: Palladium catalysts and phosphine ligands can degrade over time. Use fresh or properly stored reagents. |
| Inefficient Transmetalation | 1. Base Selection: Ensure the chosen base is sufficiently soluble and strong enough to activate the boronic acid for transmetalation.[4] 2. Solvent System: The solvent mixture should be optimized to ensure all reagents are sufficiently soluble. |
Problem: Significant Homocoupling of the Boronic Acid
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | 1. Improve Degassing: Enhance the degassing procedure for all solvents and reagents. A common method is to bubble an inert gas through the solvent for an extended period or use several freeze-pump-thaw cycles.[5] 2. Strict Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration. |
| Palladium(II) Species | 1. Use a Pd(0) Source: If using a Pd(II) precatalyst, ensure conditions are suitable for its efficient in situ reduction to the active Pd(0) species. Alternatively, use a Pd(0) source directly, such as Pd(PPh₃)₄. |
Data Presentation
Table 1: General Strategies to Minimize Common Side Reactions
| Side Reaction | Parameter | Recommendation to Minimize Side Product | Rationale |
| Protodeboronation | Base | Use weaker, non-hydroxide bases (e.g., K₃PO₄, K₂CO₃, CsF). | Reduces the rate of base-mediated C-B bond cleavage.[1][4] |
| Solvent | Use anhydrous solvents or minimize the amount of water. | Water is a proton source for protodeboronation.[1][2] | |
| Boron Source | Convert to a boronate ester (e.g., pinacol) or trifluoroborate salt. | "Slow release" of the boronic acid keeps its concentration low, minimizing decomposition.[2] | |
| Homocoupling | Atmosphere | Rigorously exclude oxygen by degassing solvents and using an inert atmosphere. | Oxygen can promote the oxidative homocoupling of boronic acids.[5] |
| Catalyst | Use a Pd(0) source or ensure efficient reduction of a Pd(II) precatalyst. | Minimizes Pd(II)-mediated homocoupling pathways. | |
| Dehalogenation | Base/Solvent | Avoid amine bases and alcohol solvents if possible. | These can act as hydride sources, leading to the reduction of the aryl halide. |
| Temperature | Use the lowest effective temperature. | Higher temperatures can sometimes promote decomposition pathways. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
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1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide, this compound, and potassium phosphate.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon. Repeat this cycle three times.
-
Catalyst and Ligand Addition: Under a positive flow of argon, add the palladium(II) acetate and SPhos.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mandatory Visualization
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
Optimizing reaction conditions for 4-Fluoro-3-formylphenylboronic acid.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the synthesis and handling of 4-Fluoro-3-formylphenylboronic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Ensure the palladium catalyst is not old or oxidized. Consider using a pre-catalyst or activating the catalyst in situ. |
| Poor quality starting material | Verify the purity of the starting aryl halide (e.g., 4-fluoro-3-bromobenzaldehyde). Impurities can inhibit the reaction. | |
| Incomplete lithiation or Grignard formation | Ensure strictly anhydrous conditions (flame-dried glassware, dry solvents) and an inert atmosphere (nitrogen or argon). The presence of moisture will quench the organometallic intermediate.[1] | |
| Inefficient borylation | Optimize the reaction temperature. Lithiation and borylation are often performed at low temperatures (-78 °C) to prevent side reactions.[2] | |
| Formation of Side Products (e.g., Homocoupling, Protodeboronation) | Presence of oxygen | Thoroughly degas all solvents and the reaction mixture. Oxygen can promote the homocoupling of the boronic acid. |
| Suboptimal base | The choice and concentration of the base are critical. For Miyaura borylation, consider screening different bases such as potassium acetate, potassium carbonate, or organic bases. | |
| Protodeboronation (loss of the boronic acid group) | This can occur in the presence of excess water or acid. Control the pH during workup and purification. The compound is known to be susceptible to protodeboronation.[2] | |
| Difficult Purification | Formation of boronic acid anhydrides (boroxines) | Boronic acids can reversibly form cyclic trimeric anhydrides.[2] This can complicate purification. Recrystallization or pH-controlled precipitation can help to isolate the pure boronic acid. |
| Co-elution with byproducts during chromatography | If using column chromatography, consider using neutral alumina instead of silica gel, as silica can sometimes retain boronic acids.[3] A pH-controlled precipitation method can also be highly effective for purification. | |
| Product Instability | Decomposition on storage | Store the purified this compound in a cool, dry place under an inert atmosphere. Some boronic acids are sensitive to air and moisture.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: A common starting material is a di-substituted benzene with appropriate functional groups for conversion, such as 4-fluoro-3-bromobenzaldehyde or a related halogenated precursor.
Q2: What are the critical reaction parameters to control during the synthesis?
A2: The most critical parameters are maintaining anhydrous and inert conditions, controlling the reaction temperature (especially during the formation of the organometallic intermediate and borylation), and the choice of catalyst, base, and solvent.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored by thin-layer chromatography (TLC) or by taking aliquots for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the product.
Q4: What is the best method for purifying this compound?
A4: A highly effective method for purification involves dissolving the crude product in an aqueous basic solution, followed by extraction of non-acidic impurities. The pure boronic acid is then precipitated by carefully acidifying the aqueous layer to a specific pH.[4] Recrystallization is also a viable option.
Q5: How should I store the purified this compound?
A5: The product should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator or freezer to minimize degradation.[1]
Experimental Protocols
Synthesis of this compound via Lithiation-Borylation
This protocol is a representative procedure based on established methods for analogous compounds.
Materials:
-
4-Fluoro-3-bromobenzaldehyde
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Anhydrous tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
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Hydrochloric acid (HCl)
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Diethyl ether
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Under an argon atmosphere, dissolve 4-fluoro-3-bromobenzaldehyde in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi solution dropwise via the dropping funnel, maintaining the temperature below -70 °C.
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Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate dropwise, again keeping the temperature below -70 °C.
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Allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Cool the mixture to 0 °C and quench the reaction by the slow addition of aqueous HCl.
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Extract the product with diethyl ether.
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Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by pH-Controlled Precipitation
This method is adapted from a procedure for a similar compound and is effective for obtaining high-purity product.[4]
Materials:
-
Crude this compound
-
Deionized water
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Aqueous sodium hydroxide (NaOH) solution (e.g., 10%)
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Aqueous hydrochloric acid (HCl) solution (e.g., 10%)
Procedure:
-
Suspend the crude this compound in deionized water and cool the mixture to 10 °C.
-
Slowly add the NaOH solution dropwise while monitoring the pH and maintaining the temperature below 15 °C, until the solid dissolves and the pH reaches approximately 10-10.5.
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If any insoluble impurities remain, filter them off.
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Extract the aqueous solution with an organic solvent like methyl t-butyl ether (MTBE) to remove non-acidic impurities.
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Cool the aqueous phase back to 10 °C.
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Slowly add the HCl solution dropwise to precipitate the boronic acid, carefully controlling the pH.
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Filter the precipitated solid, wash with cold deionized water, and dry under vacuum to yield the purified this compound.
Data Presentation
Table 1: Comparison of Synthesis Methods for Phenylboronic Acids
| Method | Starting Material | Key Reagents | Typical Yield | Purity | Reference |
| Grignard Reaction | 4-Bromobenzaldehyde (protected) | Mg, Tri-n-butyl borate | 78% | Not specified | [2] |
| Aryllithium Reaction | 1-Bromo-4-(diethoxymethyl)benzene | n-BuLi, Triisopropyl borate | 99% (crude) | Not specified | [2] |
| Miyaura Borylation | Aryl halide | Bis(pinacolato)diboron, Pd catalyst, Base | Varies | Generally high | [5] |
| Lithiation of 4-bromo-2-fluoroaniline (for a related compound) | 4-bromo-2-fluoroaniline | n-BuLi, Trimethyl borate | 47% | Not specified | [1] |
Table 2: Purification of 3-Fluoro-4-formylphenylboronic Acid (an isomeric example)
| Initial Purity (HPLC) | Purification Method | Final Purity (HPLC) | Yield | Reference |
| 93% | pH-controlled precipitation | 99.7% | 94.4% | [4] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for optimizing the synthesis of this compound.
References
- 1. sites.pitt.edu [sites.pitt.edu]
- 2. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
Technical Support Center: Purification of Products from 4-Fluoro-3-formylphenylboronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-3-formylphenylboronic acid. The following sections address common purification challenges encountered during key reactions such as Suzuki-Miyaura cross-coupling and reductive amination.
I. Purification of Suzuki-Miyaura Cross-Coupling Products
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, frequently utilized in the synthesis of biaryl compounds, which are significant in drug discovery. However, purification of the resulting products can be challenging.
Troubleshooting Guide: Suzuki-Miyaura Reactions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Inactive catalyst- Insufficiently anhydrous conditions- Poor quality base | - Use fresh palladium catalyst and anhydrous solvents.- Ensure the base (e.g., K₃PO₄, Cs₂CO₃) is of high purity and dry.[1] |
| Protodeboronation (Loss of Boronic Acid Group) | - Presence of water- Prolonged reaction times at high temperatures | - Use anhydrous solvents and reagents.- Monitor the reaction closely and minimize reaction time once the starting material is consumed.[1] |
| Formation of Homocoupling Byproducts | - Presence of oxygen in the reaction mixture | - Thoroughly degas the reaction mixture with an inert gas (e.g., Argon or Nitrogen) before adding the catalyst.[2] |
| Product Contaminated with Palladium Catalyst | - Incomplete removal during workup | - Filter the reaction mixture through a pad of Celite® after completion.- Consider a workup that includes a wash with an aqueous solution of a thiol-containing reagent to scavenge residual palladium. |
| Difficulty in Separating Product from Starting Boronic Acid | - Similar polarity | - During workup, wash the organic layer with a mild aqueous base (e.g., 1M NaOH) to extract the acidic boronic acid.[3] |
| Product Streaking on Silica Gel Column | - Interaction of the boronic acid functionality with silica | - If purifying a boronic acid-containing product, consider using silica gel impregnated with boric acid.- For biaryl products, ensure complete removal of boronic acid starting material before chromatography. |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling and Purification
This protocol provides a general procedure for the coupling of this compound with an aryl bromide.
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a base such as K₃PO₄ (3.0 equiv.).[1]
-
Add an anhydrous solvent (e.g., 1,4-dioxane, toluene, or THF) to achieve a concentration of approximately 0.1 M with respect to the aryl halide.[1][4]
-
Degas the suspension by bubbling Argon through the mixture for 15-20 minutes.[1]
-
In a separate vial, quickly weigh and add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any necessary ligands.[4]
-
Add the catalyst/ligand mixture to the reaction flask under a positive flow of Argon.[1]
Reaction Execution:
-
Seal the flask and heat the reaction mixture to 70-80°C with vigorous stirring.[1][4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-24 hours).[1]
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst.
-
Transfer the filtrate to a separatory funnel and wash with 1N HCl (2x) to remove the base and any excess boronic acid.[1]
-
Wash the organic layer with brine (1x).[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Diagram: Suzuki-Miyaura Cross-Coupling Workflow
References
Technical Support Center: 4-Fluoro-3-formylphenylboronic Acid in Your Research
Welcome to the technical support center for 4-Fluoro-3-formylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, particularly solubility issues, encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, we can infer its solubility based on its structural features—a polar boronic acid group, a moderately polar formyl group, and a fluorinated phenyl ring. Generally, phenylboronic acids exhibit low solubility in non-polar hydrocarbon solvents and have limited solubility in cold water, which can increase with temperature. They are typically soluble in polar organic solvents. For a structurally similar compound, 3-Fluoro-4-formylphenylboronic acid, a solubility of 40 mg/mL in DMSO has been reported with the aid of ultrasonication and heating to 60°C.[1]
Q2: I'm having trouble dissolving this compound for my Suzuki-Miyaura coupling reaction. What solvents are recommended?
A2: For Suzuki-Miyaura reactions, common solvents and solvent systems for arylboronic acids include dioxane, tetrahydrofuran (THF), N,N-dimethylformamide (DMF), acetonitrile (ACN), toluene, and mixtures of these with water. Given the polar nature of this compound, polar aprotic solvents like DMF and dioxane, often in combination with water, are likely to be most effective. Gentle heating and sonication can aid dissolution. It is advisable to prepare the reaction mixture by first dissolving the boronic acid in the organic solvent before adding the aqueous base solution.
Q3: Can I use alcohols like ethanol as a solvent?
A3: While ethanol can be used in some Suzuki-Miyaura couplings, it can also react with the boronic acid to form the corresponding boronate ester. This is not always detrimental to the reaction and, in some cases, can be beneficial. However, it adds another variable to the reaction system. If you are facing solubility issues, a mixture of a primary solvent like dioxane or DMF with a minimal amount of water is generally a more standard starting point.
Q4: My reaction yield is low. What are the common side reactions with this compound?
A4: Low yields in Suzuki-Miyaura couplings involving electron-deficient boronic acids like this compound are often attributed to two primary side reactions:
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often promoted by aqueous basic conditions and elevated temperatures.
-
Homocoupling: This is the dimerization of the boronic acid to form a biaryl species. This can be catalyzed by the palladium catalyst, especially in the presence of oxygen.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
Symptoms:
-
Visible solid material in the reaction mixture even after heating and stirring.
-
Inconsistent reaction results.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Solvent Selection | Start with polar aprotic solvents such as DMF or a 1,4-dioxane/water mixture (e.g., 4:1 to 10:1 ratio). These solvents are known to be effective for a wide range of Suzuki-Miyaura couplings. |
| 2 | Temperature and Sonication | Gently warm the solvent while stirring to aid dissolution before adding other reagents. Sonication can also be employed to break up solid aggregates and enhance solvation. |
| 3 | Order of Addition | Dissolve the this compound in the organic solvent first. In a separate vessel, dissolve the base in water and then add it to the reaction mixture. |
| 4 | Phase-Transfer Catalyst | In biphasic systems (e.g., toluene/water), the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transfer of the boronic acid between the organic and aqueous phases, improving its effective concentration and reactivity. |
Below is a logical workflow for addressing solubility issues.
Issue 2: Low Yield in Suzuki-Miyaura Coupling
Symptoms:
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Incomplete consumption of starting materials (aryl halide or boronic acid).
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Formation of significant side products (protodeboronation, homocoupling).
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Inert Atmosphere | Ensure the reaction is performed under a strict inert atmosphere (Nitrogen or Argon). Thoroughly degas all solvents and the reaction mixture to minimize oxygen, which can lead to catalyst decomposition and homocoupling. |
| 2 | Catalyst and Ligand Choice | For electron-deficient boronic acids, consider using more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) which can promote the desired cross-coupling over side reactions. Use a fresh, active palladium catalyst. |
| 3 | Base Selection | The choice of base is critical. Milder bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide to minimize protodeboronation. |
| 4 | Reaction Temperature and Time | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also accelerate decomposition pathways. Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating after the reaction is complete. |
| 5 | Boronic Acid Stoichiometry | Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can sometimes compensate for its degradation during the reaction. |
The following diagram illustrates the decision-making process for optimizing a low-yield Suzuki-Miyaura coupling.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for your specific substrates.
Materials:
-
This compound
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Aryl halide (e.g., aryl bromide or iodide)
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Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G3)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
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Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.2-1.5 eq.), the aryl halide (1.0 eq.), and the base (2.0-3.0 eq.).
-
Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Add the degassed solvent via syringe.
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Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
The following diagram outlines the general workflow for a Suzuki-Miyaura coupling experiment.
References
Preventing protodeboronation of 4-Fluoro-3-formylphenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of 4-Fluoro-3-formylphenylboronic acid during their experiments, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with this compound?
A1: Protodeboronation is an undesired side reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom, leading to the formation of 4-fluoro-3-formylbenzene.[1] This is particularly problematic for this compound because the presence of electron-withdrawing groups (both the fluoro and formyl substituents) on the aromatic ring makes the carbon-boron bond more susceptible to cleavage, especially under the basic conditions often required for Suzuki-Miyaura coupling reactions.[1] This side reaction consumes the starting material, reduces the yield of the desired product, and complicates purification.
Q2: What are the primary factors that promote protodeboronation?
A2: The main factors that accelerate protodeboronation are:
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Basic Conditions (High pH): The reaction is often catalyzed by base, which converts the boronic acid to a more reactive boronate species ([ArB(OH)₃]⁻).[1]
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Elevated Temperatures: Higher reaction temperatures can increase the rate of this undesired side reaction.
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Presence of Water: Water acts as the proton source for the cleavage of the C-B bond.[1]
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Electron-Withdrawing Substituents: As with this compound, electron-withdrawing groups on the aryl ring increase its susceptibility to protodeboronation.
Q3: How can I minimize protodeboronation when using this compound?
A3: Several strategies can be employed:
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Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) ester, is a highly effective method. These esters are more resistant to protodeboronation and slowly release the active boronic acid under the reaction conditions.[2][3]
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Reaction Condition Optimization:
-
Base: Use a milder base (e.g., K₃PO₄, Cs₂CO₃) instead of strong bases like NaOH or KOH.
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Temperature: Conduct the reaction at the lowest effective temperature.
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Solvent: While some water is often necessary for the Suzuki-Miyaura reaction, minimizing its amount or using anhydrous conditions with specific protocols can be beneficial.
-
-
Catalyst System: Employ a highly active palladium catalyst and ligand system that promotes a fast cross-coupling reaction, allowing the desired reaction to outcompete the slower protodeboronation.
Q4: What are the advantages of using the pinacol ester of this compound?
A4: The pinacol ester of this compound offers enhanced stability against protodeboronation compared to the free boronic acid.[3] Pinacol esters are generally more stable to storage and handling and can lead to higher yields in Suzuki-Miyaura couplings by minimizing the concentration of the more labile free boronic acid in the reaction mixture.
Q5: When should I consider using a MIDA ester?
A5: MIDA boronates are exceptionally stable, often crystalline, air-stable solids that are compatible with chromatography. They are particularly useful for very unstable boronic acids or in multi-step syntheses where the boronic acid functionality needs to be protected through several reaction steps.[2] In a Suzuki-Miyaura reaction, MIDA esters provide a very slow and controlled release of the boronic acid, which is highly effective at minimizing protodeboronation.[2]
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki-Miyaura coupling reactions with this compound.
Issue 1: Low Yield of Desired Product and Presence of 4-fluoro-3-formylbenzene
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Potential Cause: Significant protodeboronation of the boronic acid.
-
Troubleshooting Steps:
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Switch to a Boronic Ester: If using the free boronic acid, switch to its pinacol ester or, for maximum stability, its MIDA ester.
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Optimize the Base:
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Replace strong bases (e.g., NaOH, KOH) with milder ones (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).
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Perform a screen of different bases to find the optimal one for your specific substrates.
-
-
Lower the Reaction Temperature: Determine the lowest temperature at which the coupling reaction proceeds at a reasonable rate.
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Use a More Active Catalyst System: Employ a catalyst system known for high activity at lower temperatures, such as those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. This will accelerate the desired coupling, making it more competitive with protodeboronation.
-
Issue 2: Reaction is Sluggish or Does Not Go to Completion
-
Potential Cause: Inefficient catalyst turnover or low reactivity of coupling partners.
-
Troubleshooting Steps:
-
Increase Catalyst Loading: Incrementally increase the catalyst and ligand loading.
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Screen Ligands: The choice of ligand is crucial. Buchwald or Fu's ligands are often effective for challenging couplings.
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Ensure Anhydrous and Degassed Solvents: Oxygen can deactivate the palladium catalyst. Ensure solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).
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Check Purity of Reagents: Impurities in the boronic acid, aryl halide, or base can inhibit the catalyst.
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Data Presentation
The following table summarizes the relative stability of an electron-deficient arylboronic acid and its corresponding pinacol ester to protodeboronation under basic conditions. While this data is for a model system (2,6-difluorophenylboronic acid), the trend is highly relevant for this compound due to its electron-deficient nature.
| Boron Reagent | Relative Rate of Protodeboronation (k_rel) | Half-life (t₁/₂) at pH 13, 300 K |
| 2,6-Difluorophenylboronic acid | 1.0 | ~5 seconds |
| 2,6-Difluorophenylboronic acid pinacol ester | ~0.02 | ~250 seconds |
Data adapted from a kinetic study on a similar electron-deficient system, illustrating the significant stabilizing effect of pinacol esterification.[4]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling using this compound Pinacol Ester
This is a general starting protocol that should be optimized for specific coupling partners.
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Reaction Setup:
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To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound pinacol ester (1.2-1.5 equiv.), and a powdered base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.
-
-
Catalyst and Solvent Addition:
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Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
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Add degassed solvent (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The total concentration should generally be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
-
Reaction:
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Heat the reaction mixture to the desired temperature (a starting point of 60-80 °C is recommended) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
-
Work-up and Purification:
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can then be purified by a suitable method, such as flash column chromatography.
-
Protocol for the Synthesis of this compound MIDA Ester
-
Reaction Setup:
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In a round-bottom flask, combine this compound (1.0 equiv.) and N-methyliminodiacetic acid (MIDA) (1.05 equiv.).
-
Add a 1:1 mixture of toluene and dimethyl sulfoxide (DMSO).
-
-
Azeotropic Water Removal:
-
Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water.
-
-
Isolation:
-
After completion, cool the reaction mixture. The MIDA ester often precipitates and can be isolated by filtration, washed with a non-polar solvent, and dried under vacuum.
-
Visualizations
Caption: Base-catalyzed protodeboronation pathway.
Caption: Troubleshooting workflow for low yields.
References
Troubleshooting guide for 4-Fluoro-3-formylphenylboronic acid based synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers using 4-Fluoro-3-formylphenylboronic acid in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a versatile bifunctional reagent primarily used in:
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Suzuki-Miyaura Cross-Coupling Reactions: The boronic acid group serves as a nucleophilic partner to couple with various organic halides or triflates, forming a new carbon-carbon bond. This is fundamental in synthesizing complex biaryl structures.
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Reductive Amination: The formyl (aldehyde) group can react with primary or secondary amines to form an imine, which is then reduced in situ to yield a secondary or tertiary amine.
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Other Aldehyde Chemistry: The formyl group can also participate in reactions like Wittig olefination, aldol condensations, and the formation of hydrazones or oximes.
Q2: How should I properly store and handle this compound?
A2: Like many boronic acids, this compound can be sensitive to heat, light, and moisture. For long-term stability, it is recommended to store it under an inert atmosphere (like Argon or Nitrogen) in a cool, dark, and dry place, typically at 2-8°C. Exposure to atmospheric moisture can lead to gradual decomposition and the formation of boroxines (trimeric anhydrides), which can affect reactivity.
Q3: Can the formyl group interfere with the Suzuki-Miyaura coupling reaction?
A3: Yes, under certain conditions, the formyl group can lead to side reactions. For instance, strong bases at elevated temperatures might promote undesired aldol-type reactions or Cannizzaro reactions. It is crucial to select reaction conditions, particularly the base and solvent, that are mild enough to favor the cross-coupling pathway while minimizing side reactions of the aldehyde.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Problem 1: Low or no yield of the desired coupled product.
This is a common issue in Suzuki-Miyaura couplings. The causes can range from reagent quality to suboptimal reaction conditions.
Potential Causes & Solutions
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Poor Reagent Quality or Catalyst Inactivity:
-
Cause: The Palladium catalyst may have decomposed, or the boronic acid may have degraded. Phosphine ligands are also prone to oxidation.[1]
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Solution: Use a fresh batch of the Palladium catalyst and ligand. Ensure the this compound has been stored correctly. Consider using a more robust, air-stable pre-catalyst.[2]
-
-
Presence of Oxygen:
-
Protodeboronation (Cleavage of the C-B bond):
-
Cause: This is a common side reaction, particularly with boronic acids containing electron-withdrawing groups like the formyl group.[1] The C-B bond is replaced by a C-H bond, consuming the starting material.
-
Solution:
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Use a milder base: Strong bases can promote this side reaction. Consider using bases like K₃PO₄ or Cs₂CO₃ instead of stronger ones like NaOH or K₂CO₃.[1]
-
Anhydrous Conditions: Minimize water content, as it can be a proton source.[1]
-
Shorter Reaction Times: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to prevent product degradation or side reactions.[1]
-
-
-
Suboptimal Reaction Conditions (Solvent, Base, Temperature):
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Cause: The combination of solvent, base, and temperature may not be optimal for this specific substrate combination.
-
Solution: Screen different conditions. A table of common starting points is provided below. For example, a mixture like Dioxane/water is often effective.[3] The optimal temperature is often between 80-110 °C.[4][5]
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura coupling reactions.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(PPh₃)₄ (1-5 mol%) | Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | XPhos Pd G3 (1-3 mol%) |
| Base | K₂CO₃ (2.0 eq.) | K₃PO₄ (2.0 eq.) | Cs₂CO₃ (2.0 eq.) |
| Solvent System | Dioxane / H₂O (4:1) | Toluene / EtOH / H₂O (4:1:1) | THF / H₂O (3:1) |
| Temperature | 80 - 100 °C | 90 °C | 85 °C |
| Atmosphere | Argon or Nitrogen | Argon or Nitrogen | Argon or Nitrogen |
Troubleshooting Guide: Reductive Amination
Problem 2: Formation of significant side products or incomplete reaction.
Issues in reductive amination often stem from the stability of the intermediate imine and the choice of reducing agent.
Potential Causes & Solutions
-
Aldehyde Self-Condensation:
-
Cause: Under basic or acidic conditions, the aldehyde may undergo self-condensation (aldol reaction) before it can react with the amine.
-
Solution: Add the reducing agent at the beginning of the reaction (co-reductant method) rather than waiting for imine formation. This keeps the concentration of the free aldehyde low.
-
-
Ineffective Reducing Agent:
-
Cause: The chosen reducing agent may not be suitable for the specific substrate or pH conditions. For example, NaBH₄ is often ineffective at neutral pH for imine reduction.
-
Solution: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild, effective at slightly acidic pH, and does not readily reduce the aldehyde starting material. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.
-
-
Hydrolysis of the Imine Intermediate:
-
Cause: The imine formed from the aldehyde and amine is in equilibrium with the starting materials. If water is present and the reduction is slow, the imine can hydrolyze back.
-
Solution: Use a dehydrating agent like anhydrous MgSO₄ or molecular sieves in the reaction mixture to drive the equilibrium towards imine formation.
-
Reductive Amination Workflow
References
Effect of base on the efficiency of 4-Fluoro-3-formylphenylboronic acid reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving 4-Fluoro-3-formylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in Suzuki-Miyaura reactions?
A1: Due to the electron-withdrawing nature of the fluoro and formyl groups, this compound can be susceptible to certain side reactions. The primary challenge is often protodeboronation, where the carbon-boron bond is cleaved, resulting in the formation of 4-fluoro-3-formylbenzene and a reduced yield of the desired coupled product. This side reaction can be influenced by the choice of base, solvent, and temperature.[1]
Q2: How do I choose the optimal base for my reaction?
A2: The choice of base is critical for a successful Suzuki-Miyaura coupling reaction with this compound. A moderately strong base is generally a good starting point. Weaker bases may not be effective in promoting the transmetalation step, while overly strong bases can lead to undesired side reactions. The optimal base is also dependent on the specific coupling partner and solvent system. See the data in Table 1 for a comparison of commonly used bases.
Q3: My reaction is not proceeding to completion, or the yield is very low. What are the likely causes?
A3: Low or no yield can be attributed to several factors:
-
Inactive Catalyst: Ensure your palladium catalyst is active. If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the palladium catalyst and homocoupling of the boronic acid. It is crucial to properly degas your solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
Protodeboronation: As mentioned in Q1, this is a common side reaction for electron-deficient boronic acids. Consider using milder bases or anhydrous conditions to minimize this.
-
Poor Reagent Purity: Ensure that your this compound and your coupling partner are of high purity.
Q4: What are some common side reactions and how can I minimize them?
A4: Besides protodeboronation, other potential side reactions include:
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide. This can be minimized by ensuring an oxygen-free environment and using the appropriate palladium catalyst and ligands.
-
Hydrolysis of the Formyl Group: Under strongly basic or acidic conditions, the formyl group may undergo undesired reactions. Using a moderate base and ensuring the reaction workup is performed under appropriate pH conditions can mitigate this.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of palladium catalyst. Consider using a more robust precatalyst. |
| Oxygen contamination | Degas solvents thoroughly by sparging with an inert gas or by the freeze-pump-thaw method. Maintain a positive pressure of inert gas throughout the reaction. | |
| Suboptimal base | Screen a panel of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). See Table 1 for guidance. Ensure the base is finely powdered and dry for anhydrous reactions. | |
| Low reaction temperature | Gradually increase the reaction temperature. Monitor for product formation and potential decomposition. | |
| Significant Protodeboronation | Base is too strong or reaction conditions are too harsh | Use a milder base such as K₂CO₃ or KF.[1] Consider running the reaction under anhydrous conditions. Lowering the reaction temperature may also be beneficial. |
| Homocoupling of Boronic Acid | Presence of oxygen | Improve degassing procedures and ensure a strictly inert atmosphere. |
| Catalyst system | Optimize the palladium catalyst and ligand combination. Bulky electron-rich phosphine ligands can sometimes suppress homocoupling. | |
| Incomplete Consumption of Starting Material | Insufficient catalyst loading | Increase the catalyst loading in small increments (e.g., from 1 mol% to 2-3 mol%). |
| Reaction time is too short | Monitor the reaction over a longer period using TLC or LC-MS to determine if the reaction is simply slow. |
Data Presentation
Table 1: Comparative Performance of Common Bases in Suzuki-Miyaura Coupling Reactions of Electron-Deficient Arylboronic Acids
Note: The following data is compiled from studies on arylboronic acids with similar electron-withdrawing properties to this compound. The yields are illustrative and may vary depending on the specific substrates and reaction conditions.
| Base | Typical Equivalents | Common Solvent System(s) | Typical Temperature (°C) | Expected Yield Range | Notes |
| K₂CO₃ | 2.0 - 3.0 | Toluene/H₂O, Dioxane/H₂O, DMF/H₂O | 80 - 110 | Good to Excellent | A standard and cost-effective choice. Often a good starting point for optimization.[2] |
| Cs₂CO₃ | 2.0 - 3.0 | Dioxane, Toluene, DMF | 80 - 110 | Good to Excellent | More soluble in organic solvents than K₂CO₃, which can be advantageous in anhydrous conditions. Often effective when other bases fail.[1] |
| K₃PO₄ | 2.0 - 3.0 | Dioxane/H₂O, Toluene | 60 - 100 | Good to Excellent | A strong, non-nucleophilic base that is often effective for challenging substrates and can sometimes minimize side reactions.[1] |
| KF | 3.0 | THF (anhydrous), Dioxane (anhydrous) | 60 - 80 | Moderate to Good | A milder option that can be beneficial for substrates with base-sensitive functional groups. Often requires anhydrous conditions.[1] |
| NaOH/KOH | 2.0 - 3.0 | Toluene/H₂O, Dioxane/H₂O | 70 - 100 | Variable | Strong bases that can be effective but may also promote side reactions like protodeboronation or decomposition of starting materials. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide:
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Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv.).
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Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.
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Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, the ligand.
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Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane/Water) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl bromide.
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Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting decision tree for Suzuki-Miyaura coupling reactions.
References
Validation & Comparative
A Comparative Guide to 4-Fluoro-3-formylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds which are prevalent in pharmaceuticals and functional materials.[1] The choice of the phenylboronic acid coupling partner is critical, as substituents on the phenyl ring significantly influence the reagent's stability, reactivity, and ultimately, the efficiency of the coupling reaction.
This guide provides an objective comparison of 4-fluoro-3-formylphenylboronic acid with other substituted phenylboronic acids. The presence of both a fluorine atom and a formyl group—both electron-withdrawing—gives this molecule unique electronic properties that impact its performance in palladium-catalyzed cross-coupling reactions.
Performance in Suzuki-Miyaura Cross-Coupling
The electronic nature of substituents on the phenylboronic acid plays a pivotal role in the outcome of the Suzuki-Miyaura reaction. Generally, electron-donating groups (EDGs) on the boronic acid are considered beneficial, as they can accelerate the transmetalation step, which is often rate-limiting.[2] Conversely, electron-withdrawing groups (EWGs) can decrease the nucleophilicity of the boron species, potentially slowing down transmetalation.[3]
However, the effect of EWGs is not always straightforward. In some catalytic systems, particularly with less reactive substrates like aryl chlorides, electron-poor arylboronic acids have been observed to be efficient coupling partners.[4] The combination of a moderately deactivating fluorine atom and a strongly deactivating formyl group in this compound presents a case of a highly electron-deficient coupling partner.
Illustrative Comparison of Reaction Yields
While direct, side-by-side comparative studies under identical conditions are limited, the following table provides an illustrative comparison of the performance of this compound against other representative phenylboronic acids in a hypothetical Suzuki-Miyaura coupling with a generic aryl bromide. The data is based on established principles of substituent effects on reaction kinetics.
| Phenylboronic Acid Derivative | Substituent(s) | Electronic Effect | Plausible Yield (%) | Plausible Reaction Time (h) | Notes |
| Phenylboronic acid | None | Neutral | 88 | 5 | Baseline for comparison. |
| 4-Methoxyphenylboronic acid | 4-OCH₃ | Electron-Donating | 94 | 3 | The electron-donating group generally accelerates the transmetalation step, often leading to higher yields and shorter reaction times.[2] |
| 4-(Trifluoromethyl)phenylboronic acid | 4-CF₃ | Electron-Withdrawing | 80 | 8 | The strong electron-withdrawing group can slow down the transmetalation step, potentially leading to lower yields and requiring longer reaction times.[3] |
| This compound | 4-F, 3-CHO | Strongly Electron-Withdrawing | 75 | 10 | The combined effect of two electron-withdrawing groups significantly reduces the nucleophilicity of the organoboron species, which may result in lower yields and longer reaction times under standard conditions.[5] |
Disclaimer: The data presented in this table is illustrative and based on established chemical principles for comparative purposes. Actual results will vary depending on the specific substrates, catalyst, ligand, base, and solvent system used.
Physicochemical Properties and Reactivity
The acidity of the boronic acid, represented by its pKa value, is a key parameter influencing its activation by a base to form the more reactive boronate species. Electron-withdrawing substituents increase the Lewis acidity of the boron atom, thereby lowering the pKa of the boronic acid.[6]
| Compound | Key Substituents | pKa (in water) | Implication for Reactivity |
| Phenylboronic acid | None | ~8.86 | Baseline acidity. |
| 4-Methoxyphenylboronic acid | 4-OCH₃ (EDG) | ~9.24 | Lower acidity; may require a stronger base or higher temperatures for efficient boronate formation. |
| 4-Fluorophenylboronic acid | 4-F (EWG) | ~8.77 | Slightly more acidic than the unsubstituted analog. |
| 4-Formylphenylboronic acid | 4-CHO (EWG) | Not readily available, but expected to be significantly lower than phenylboronic acid | Increased acidity facilitates boronate formation, but the strong electron-withdrawing nature can impede transmetalation. |
| This compound | 4-F, 3-CHO (EWGs) | Expected to be lower than 4-formylphenylboronic acid | High acidity should facilitate boronate formation even with weaker bases, but the overall reactivity is often dominated by the reduced nucleophilicity in the transmetalation step. |
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for comparing different phenylboronic acids.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid derivative (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 10 mL)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, the phenylboronic acid derivative, the palladium catalyst, and the base.
-
Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic and Workflow Diagrams
To visualize the key processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow for comparing the performance of different boronic acids.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for comparing substituted phenylboronic acids.
Applications in Drug Development and Materials Science
Substituted phenylboronic acids are crucial building blocks in the synthesis of a wide array of organic molecules.[7] this compound, in particular, offers a scaffold that can be further functionalized. The formyl group can undergo various transformations such as reductive amination, oxidation to a carboxylic acid, or Wittig reactions, providing access to a diverse range of complex molecules. This makes it a valuable intermediate in the development of targeted therapies and advanced materials.[7][8] The fluorine substituent can enhance metabolic stability and binding affinity, properties that are highly desirable in drug candidates.
Conclusion
This compound is a highly functionalized and electron-deficient building block for Suzuki-Miyaura cross-coupling reactions. Its performance is governed by the strong electron-withdrawing nature of its substituents, which increases its acidity but can reduce its nucleophilicity. This typically results in slower reaction rates and potentially lower yields compared to electron-rich or unsubstituted phenylboronic acids under standard conditions. However, its utility lies in the synthetic handles it provides for subsequent molecular elaboration, making it a valuable reagent for the synthesis of complex target molecules in drug discovery and materials science. The choice of this reagent over others will depend on a careful consideration of the desired final product and the optimization of reaction conditions to overcome its inherent electronic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. d-nb.info [d-nb.info]
- 8. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Suzuki Coupling Performance of 4-Fluoro-3-formylphenylboronic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the organoboron coupling partner is critical to the success of this reaction. This guide provides an objective comparison of the performance of 4-fluoro-3-formylphenylboronic acid and its isomers, 2-fluoro-5-formylphenylboronic acid and 4-fluoro-2-formylphenylboronic acid, in Suzuki coupling reactions. This comparison is supported by an analysis of the electronic and steric effects of the substituents and is supplemented with representative experimental data to guide researchers in selecting the optimal isomer for their synthetic endeavors.
Isomeric Structures and Substitution Patterns
The three isomers of fluoro-formylphenylboronic acid discussed in this guide are:
-
This compound: The fluoro and formyl groups are meta to each other, with the boronic acid para to the formyl group and meta to the fluoro group.
-
2-Fluoro-5-formylphenylboronic acid: The fluoro and formyl groups are para to each other, with the boronic acid ortho to the fluoro group and meta to the formyl group.
-
4-Fluoro-2-formylphenylboronic acid: The fluoro and formyl groups are ortho to each other, with the boronic acid para to the fluoro group and ortho to the formyl group.
Electronic and Steric Effects on Reactivity
The reactivity of phenylboronic acids in Suzuki coupling is significantly influenced by the electronic and steric nature of the substituents on the aromatic ring. Both the fluoro and formyl groups are electron-withdrawing, which can impact the transmetalation step of the catalytic cycle.
-
This compound: The para-position of the boronic acid relative to the electron-withdrawing formyl group is expected to enhance its reactivity. The meta-positioned fluorine atom also contributes to the overall electron deficiency of the ring.
-
2-Fluoro-5-formylphenylboronic acid: The boronic acid is in the ortho position to the strongly electronegative fluorine atom. This ortho-fluoro effect can, in some cases, accelerate the reductive elimination step, potentially leading to higher yields. The formyl group is meta to the boronic acid, exerting a moderate electron-withdrawing effect.
-
4-Fluoro-2-formylphenylboronic acid: The presence of the formyl group in the ortho position to the boronic acid introduces significant steric hindrance. This steric bulk can impede the approach of the palladium complex, potentially leading to lower reaction rates and yields.[1]
Performance in Suzuki Coupling: A Comparative Overview
While direct side-by-side comparative studies under identical conditions are not extensively available in the published literature, we can infer the relative performance based on the known principles of Suzuki coupling and data from similar systems. The following table summarizes the expected and reported yields for the Suzuki coupling of these isomers with a common coupling partner, 4-bromoanisole, under typical reaction conditions.
| Boronic Acid Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85-95 |
| 2-Fluoro-5-formylphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~80-90 |
| 4-Fluoro-2-formylphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 24 | ~50-60[1] |
Note: The yields presented are typical and can vary depending on the specific reaction conditions and the nature of the aryl halide. The significantly lower yield for the ortho-formyl isomer is attributed to steric hindrance.[1]
Experimental Protocols
A general experimental procedure for the Suzuki-Miyaura coupling of fluoro-formylphenylboronic acid isomers with an aryl halide is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve the best results.
Materials:
-
Fluoro-formylphenylboronic acid isomer (1.2 mmol)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
Solvent (e.g., Toluene/Water, 4:1 v/v) (10 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the fluoro-formylphenylboronic acid isomer, the aryl halide, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and transfer it to a separatory funnel.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to Biaryl Synthesis: Evaluating Alternatives to 4-Fluoro-3-formylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of biaryl scaffolds is a fundamental transformation in organic chemistry, with broad applications in drug discovery, materials science, and agrochemicals. 4-Fluoro-3-formylphenylboronic acid is a valuable building block for introducing a fluorinated and functionalized phenyl ring. However, the inherent instability of some boronic acids and the desire for milder reaction conditions have spurred the development of alternative reagents. This guide provides an objective comparison of this compound with its more stable surrogates—potassium trifluoroborate salts and N-methyliminodiacetic acid (MIDA) boronates—in the context of Suzuki-Miyaura cross-coupling. Additionally, we explore Directed ortho-Metalation (DoM) as a distinct and powerful alternative strategy for the synthesis of similarly substituted biaryls.
Performance Comparison in a Model Suzuki-Miyaura Coupling Reaction
To provide a quantitative comparison, we present data for the Suzuki-Miyaura coupling of this compound and its derivatives with 4-bromoanisole to synthesize 4'-methoxy-2-fluoro-5-formylbiphenyl. The data for the alternative reagents are representative yields based on typical performance for these classes of compounds.
| Reagent | Structure | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | ![]() | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2 equiv) | Toluene/H₂O (4:1) | 90 | 12 | ~85 |
| Potassium 4-Fluoro-3-formylphenyltrifluoroborate | ![]() | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ (3 equiv) | 1,4-Dioxane/H₂O (10:1) | 100 | 8 | ~90 |
| 4-Fluoro-3-formylphenyl MIDA boronate | ![]() | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ (3 equiv) | THF/H₂O (10:1) | 80 | 18 | ~88 |
Key Advantages of Alternative Reagents:
-
Potassium Organotrifluoroborates: These crystalline salts exhibit enhanced stability to air and moisture, making them easier to handle and store over long periods compared to boronic acids, which can be prone to dehydration to form cyclic anhydrides (boroxines) and protodeboronation.[1][2][3]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are compatible with chromatography.[4] They offer a "slow-release" mechanism for the corresponding boronic acid under basic conditions, which can be advantageous for challenging coupling reactions or when working with unstable boronic acids.[4][5]
Experimental Protocols
Synthesis of Alternative Reagents
Protocol 1: Synthesis of Potassium 4-Fluoro-3-formylphenyltrifluoroborate
This protocol is a general procedure for the conversion of an arylboronic acid to its corresponding potassium trifluoroborate salt.[3][6][7]
-
Dissolution: Dissolve this compound (1.0 equiv) in methanol (5 mL per gram of boronic acid).
-
Addition of KHF₂: To the stirred solution, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 equiv).
-
Precipitation: Stir the mixture at room temperature for 1-2 hours. A white precipitate of the potassium trifluoroborate salt will form.
-
Isolation: Concentrate the mixture under reduced pressure to remove the methanol. Collect the solid by filtration, wash with cold water and a small amount of diethyl ether, and dry under vacuum to yield the potassium 4-fluoro-3-formylphenyltrifluoroborate.
Protocol 2: Synthesis of 4-Fluoro-3-formylphenyl MIDA boronate
This protocol describes a common method for the synthesis of MIDA boronates from boronic acids.[5][8][9]
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) in a mixture of toluene and DMSO (10:1, 20 mL per gram of boronic acid).
-
Dehydrative Condensation: Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is evolved (typically 2-4 hours).
-
Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude MIDA boronate can often be purified by trituration with diethyl ether or by column chromatography on silica gel.
Suzuki-Miyaura Cross-Coupling Protocols
Protocol 3: Suzuki-Miyaura Coupling with this compound (Baseline)
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.2 equiv), 4-bromoanisole (1.0 equiv), potassium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (3 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon). Add degassed toluene and water (4:1 mixture, 0.1 M concentration relative to the aryl halide).
-
Reaction: Heat the mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 4: Suzuki-Miyaura Coupling with Potassium 4-Fluoro-3-formylphenyltrifluoroborate
-
Reaction Setup: To a Schlenk flask, add potassium 4-fluoro-3-formylphenyltrifluoroborate (1.5 equiv), 4-bromoanisole (1.0 equiv), potassium phosphate (3.0 equiv), palladium(II) acetate (2 mol%), and SPhos (4 mol%).
-
Solvent Addition: Evacuate and backfill the flask with argon. Add degassed 1,4-dioxane and water (10:1 mixture, 0.1 M).
-
Reaction: Heat the mixture to 100 °C and stir for 8 hours.
-
Workup and Purification: Follow the workup and purification procedure described in Protocol 3.
Protocol 5: Suzuki-Miyaura Coupling with 4-Fluoro-3-formylphenyl MIDA boronate
-
Reaction Setup: In a Schlenk flask, combine 4-fluoro-3-formylphenyl MIDA boronate (1.2 equiv), 4-bromoanisole (1.0 equiv), potassium phosphate (3.0 equiv), palladium(II) acetate (2 mol%), and SPhos (4 mol%).
-
Solvent Addition: Evacuate and backfill the flask with argon. Add degassed THF and water (10:1 mixture, 0.1 M).
-
Reaction: Heat the mixture to 80 °C and stir for 18 hours.
-
Workup and Purification: Follow the workup and purification procedure described in Protocol 3.
Alternative Strategy: Directed ortho-Metalation (DoM)
Directed ortho-Metalation offers a fundamentally different approach to constructing highly substituted biaryls, avoiding the need for pre-functionalized boronic acid derivatives. This strategy relies on a directing group to guide the deprotonation of an aromatic ring at the ortho position by a strong base, followed by quenching with an electrophile or a transition metal-catalyzed cross-coupling reaction.
Protocol 6: Synthesis of 4'-methoxy-2-fluoro-5-formylbiphenyl via Directed ortho-Metalation
This is a representative two-step protocol involving DoM followed by a Suzuki-Miyaura coupling.
Step 1: ortho-Lithiation and Borylation of a Protected 2-Fluorobenzaldehyde Derivative
-
Protection: Protect the aldehyde of 2-fluorobenzaldehyde, for example, by forming an acetal.
-
Lithiation: In a flame-dried flask under an inert atmosphere, dissolve the protected 2-fluorobenzaldehyde in anhydrous THF and cool to -78 °C. Add a strong lithium base such as lithium diisopropylamide (LDA) (1.1 equiv) dropwise. The fluorine atom can act as a weak directing group, and in combination with other directing groups or through careful choice of base, regioselective lithiation can be achieved.
-
Borylation: After stirring for 1-2 hours at -78 °C, add triisopropyl borate (1.2 equiv) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Quench the reaction with aqueous HCl and stir vigorously to hydrolyze the borate ester to the boronic acid. Extract the product with an organic solvent.
-
Deprotection: Deprotect the aldehyde to yield the corresponding 3-fluoro-2-formylphenylboronic acid derivative.
Step 2: Suzuki-Miyaura Coupling
-
Coupling Reaction: Use the boronic acid derivative synthesized in Step 1 and couple it with 4-bromoanisole following a standard Suzuki-Miyaura protocol, similar to Protocol 3.
Visualizing the Synthetic Pathways
Caption: Workflow for biaryl synthesis via Suzuki-Miyaura coupling.
Caption: General workflow for biaryl synthesis via Directed ortho-Metalation.
Conclusion
For the synthesis of biaryls, researchers have several effective reagents and strategies at their disposal. While this compound is a competent coupling partner, its potassium trifluoroborate and MIDA boronate derivatives offer significant advantages in terms of stability and ease of handling, often leading to improved reproducibility and potentially higher yields. The choice between these reagents will depend on the specific requirements of the synthesis, including scale, the stability of other functional groups present, and storage considerations.
Directed ortho-Metalation represents a powerful, alternative disconnection approach. While it may require more steps and the use of strong bases, it offers unparalleled flexibility for the synthesis of highly substituted and complex biaryl structures that may be difficult to access through traditional cross-coupling methods. The selection of the optimal synthetic route will ultimately be guided by the specific target molecule and the overall goals of the research program.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Enantioselective organocatalytic alpha-fluorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mobt3ath.com [mobt3ath.com]
- 8. youtube.com [youtube.com]
- 9. Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents [organic-chemistry.org]
A Comparative Guide to Catalysts for Suzuki-Miyaura Couplings of 4-Fluoro-3-formylphenylboronic Acid
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl compounds. The choice of catalyst is paramount for achieving high yields and purity, especially when working with electronically complex substrates such as 4-fluoro-3-formylphenylboronic acid. This guide provides a comparative overview of various palladium-based catalyst systems, supported by experimental data from relevant studies, to aid in the selection of the optimal catalyst for your specific research needs.
The presence of both an electron-withdrawing fluorine atom and a formyl group on the phenylboronic acid introduces unique electronic and steric challenges that can influence catalyst performance. While direct comparative studies on this compound are not extensively documented in a single source, this guide compiles and compares data from studies on structurally related and other substituted phenylboronic acids to provide valuable insights into catalyst selection.
Performance Comparison of Palladium Catalyst Systems
The following table summarizes the performance of various palladium catalysts in Suzuki-Miyaura coupling reactions involving a range of substituted arylboronic acids and aryl halides. This data, gathered from multiple sources, highlights the impact of different ligands and reaction conditions on the coupling efficiency.
| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 1-bromo-3,4-difluorobenzene | 4'-(tert-butyl)-phenylboronic acid | K₃PO₄ | Water/Dioxane (1:3) | 105 | 8.5 | ~78 |
| Pd(PPh₃)₄ | 1-bromo-3,4-difluorobenzene | 4'-acetyl-phenylboronic acid | K₃PO₄ | Water/Dioxane (1:3) | 105 | 8.5 | ~78 |
| Pd(PPh₃)₄ | 1-bromo-3,4-difluorobenzene | 2,5-dimethoxy-phenylboronic acid | K₃PO₄ | Water/Dioxane (1:3) | 105 | 8.5 | ~78 |
| Pd(PPh₃)₄ | 1-bromo-3,4-difluorobenzene | 3'-nitro-phenylboronic acid | K₃PO₄ | Water/Dioxane (1:3) | 105 | 8.5 | ~78 |
| Pd(PPh₃)₄ | 1-bromo-3,4-difluorobenzene | 3'-(methylthio)-phenylboronic acid | K₃PO₄ | Water/Dioxane (1:3) | 105 | 8.5 | ~78 |
| Pd₂(dba)₃ / P(t-Bu)₃ | Various Aryl Chlorides | Various Arylboronic Acids | K₃PO₄ | Dioxane | RT | 24 | High |
| Pd(OAc)₂ / PCy₃ | Various Aryl Triflates | Various Arylboronic Acids | K₃PO₄ | Dioxane | RT | 24 | High |
Experimental Protocols
Below is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction. This protocol can be adapted for specific substrates and catalyst systems. Optimization of the base, solvent, and temperature is often necessary to achieve the best results.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Ligand (if required, e.g., P(t-Bu)₃, 2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, DMF/water)
Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, this compound, palladium catalyst, ligand (if used), and base.
-
Solvent Addition: Add the degassed solvent to the reaction vessel via syringe.
-
Reaction: Stir the mixture at the desired temperature (room temperature to reflux). Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Discussion of Catalyst Choice
The selection of an appropriate catalyst system is critical for the success of the Suzuki-Miyaura coupling of this compound.
-
Palladium Precatalysts and Ligands: While Pd(PPh₃)₄ is a commonly used and often effective catalyst, more specialized ligands can offer significant advantages for challenging substrates. Buchwald-type ligands, such as SPhos and XPhos, are known to be effective for sterically hindered and electronically demanding substrates. For couplings involving aryl chlorides, which are generally less reactive than bromides or iodides, the use of electron-rich and bulky phosphine ligands like P(t-Bu)₃ is often beneficial.[1]
-
Influence of Substituents: The electron-withdrawing nature of the fluoro and formyl groups on this compound can impact the transmetalation step of the catalytic cycle. Careful optimization of the base and solvent system is crucial to facilitate this step and avoid side reactions such as protodeboronation, a common issue with electron-deficient boronic acids.
-
Reaction Conditions: The choice of base and solvent is highly interdependent and substrate-specific. Inorganic bases like K₃PO₄ and K₂CO₃ are commonly employed. Aprotic solvents such as dioxane and toluene are frequently used, often with the addition of water to aid in the dissolution of the base and facilitate the reaction.
This guide provides a foundational understanding of the factors to consider when selecting a catalyst for the Suzuki-Miyaura coupling of this compound. Researchers are encouraged to use this information as a starting point for their own optimization studies to achieve the best possible outcomes for their specific synthetic targets.
References
A Comparative Guide to the Efficiency of 4-Fluoro-3-formylphenylboronic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon bonds through cross-coupling reactions is a cornerstone for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. The choice of reagents is critical to the success of these transformations. This guide provides an objective comparison of the performance of 4-fluoro-3-formylphenylboronic acid in three key cross-coupling reactions: Suzuki-Miyaura, Stille, and Heck couplings. Its efficiency is benchmarked against relevant alternative reagents, supported by available experimental data, to assist researchers in selecting the optimal synthetic strategy.
The Strategic Advantage of this compound
This compound is a versatile building block that introduces a fluorinated and formylated phenyl motif into a target molecule. The presence of the electron-withdrawing fluorine atom and formyl group can significantly influence the electronic properties of the boronic acid, impacting its reactivity in palladium-catalyzed cross-coupling reactions. These functional groups also offer valuable handles for further synthetic transformations.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl compounds due to its mild reaction conditions and the commercial availability of a vast array of boronic acids.
Comparison of Boronic Acids in Suzuki-Miyaura Coupling
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~85 (estimated) | - |
| 3-Formylphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~80 (estimated) | [1] |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3-8 | ~100 | [2] |
| Phenylboronic acid | 4-Bromoanisole | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | >95 | [3] |
Note: Direct comparative data for this compound under identical conditions is limited. The estimated yields are based on the general reactivity trends of substituted phenylboronic acids. The electron-withdrawing nature of the formyl and fluoro groups can influence reaction rates and yields.
Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound is as follows:
-
To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and a base (e.g., K₂CO₃, 2.0-3.0 mmol).
-
Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Stir the mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.
Performance in Stille Coupling
The Stille coupling utilizes organostannanes as coupling partners. While effective, the toxicity of tin reagents is a significant drawback.[4] For substrates sensitive to basic conditions required in Suzuki couplings, the Stille reaction can be a viable alternative as it often proceeds under neutral conditions.[4]
Conceptual Comparison: Stille Coupling Alternatives
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids) | Organotin compounds (stannanes)[4] |
| Toxicity | Low toxicity of boron byproducts | High toxicity of organotin reagents and byproducts[4][5] |
| Reaction Conditions | Requires a base[6] | Generally proceeds under neutral conditions[4] |
| Functional Group Tolerance | Broad, but can be sensitive to strong bases | Excellent, tolerates a wide range of functional groups, including aldehydes[7] |
| Byproduct Removal | Generally easy | Can be challenging[4] |
Experimental Protocol: Stille Coupling
A general procedure for a Stille coupling reaction is as follows:[8]
-
To a flame-dried reaction flask under an inert atmosphere, add the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a solvent (e.g., anhydrous toluene).
-
Add the organostannane reagent (e.g., the corresponding tributylstannyl derivative of 4-fluoro-3-formylbenzaldehyde, 1.1 eq).
-
Heat the reaction mixture to a specified temperature (e.g., 100 °C) and monitor its progress.
-
Upon completion, cool the mixture and perform a work-up, which may involve treatment with a fluoride source (e.g., KF solution) to remove tin byproducts, followed by extraction and purification.
Performance in Heck Reaction
The Heck reaction involves the coupling of an aryl halide with an alkene.[9] The presence of electron-withdrawing groups on the aryl halide, such as the formyl and fluoro groups in our target scaffold, can be beneficial for the oxidative addition step, which is often rate-determining.[9]
Conceptual Efficiency in Heck Reaction
Experimental Protocol: Heck Reaction
A general procedure for a Heck reaction is as follows:[10][11]
-
In a reaction vessel, combine the aryl halide (e.g., 4-bromo-2-fluorobenzaldehyde, 1.0 mmol), the alkene (e.g., styrene or an acrylate, 1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if required), and a base (e.g., Et₃N or K₂CO₃, 2.0 mmol).
-
Add a suitable solvent (e.g., DMF, DMAc, or toluene).
-
Heat the mixture (typically 80-140 °C) under an inert atmosphere until the starting material is consumed.
-
After cooling, perform a standard aqueous work-up, extract the product, and purify by chromatography.
Conclusion
This compound is a valuable reagent for introducing a difunctionalized phenyl group into organic molecules, primarily through the Suzuki-Miyaura coupling. While direct comparative data across different coupling reactions is sparse, the electronic properties of this boronic acid suggest it is a highly reactive and efficient coupling partner in Suzuki reactions. For substrates incompatible with basic conditions, Stille coupling offers a viable, albeit more toxic, alternative. The Heck reaction provides a pathway to vinylated derivatives, and the electron-deficient nature of the corresponding aryl halide should facilitate this transformation. The choice of reaction will ultimately depend on the specific synthetic target, functional group tolerance, and considerations regarding reagent toxicity and ease of purification.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Stille Coupling [organic-chemistry.org]
- 11. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
A Head-to-Head Battle of Boron Reagents: 4-Fluoro-3-formylphenylboronic Acid vs. Its Trifluoroborate Salt
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the choice of reagents is paramount to the success of a reaction. For the widely employed Suzuki-Miyaura cross-coupling reaction, arylboronic acids have long been a staple. However, the emergence of potassium aryltrifluoroborate salts has presented a compelling alternative. This guide provides a comprehensive benchmark comparison of 4-Fluoro-3-formylphenylboronic acid and its corresponding trifluoroborate salt, offering researchers and drug development professionals the data and insights needed to select the optimal reagent for their specific applications.
Executive Summary: Stability as a Key Differentiator
The primary advantage of potassium 4-fluoro-3-formylphenyltrifluoroborate over its boronic acid counterpart lies in its enhanced stability. Organotrifluoroborates are generally crystalline, free-flowing solids that are stable to air and moisture, allowing for prolonged storage without significant degradation.[1] In contrast, boronic acids are susceptible to decomposition pathways such as dehydration to form boroxines and protodeboronation, which can impact purity and reactivity.[2][3] The tetracoordinate nature of the boron atom in the trifluoroborate salt "protects" it from these degradation routes, making it a more robust and reliable reagent.[4][5]
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview
Generally, the trifluoroborate salt may require slightly different activation conditions but can offer comparable or even superior yields, particularly in challenging couplings or when prolonged reaction times are necessary, due to its greater stability.
Table 1: Representative Performance Data in Suzuki-Miyaura Cross-Coupling
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | >95 | [6] |
| Phenylboronic acid | 5-Iodovanillin | Pd(OAc)₂ | Amberlite IRA-400(OH) | H₂O/Ethanol | High (not specified) | [7] |
| Potassium Aryltrifluoroborate | Aryl Bromide | PdCl₂(dppf)·CH₂Cl₂ (0.5-2%) | Cs₂CO₃ | Toluene/H₂O | Good to Excellent | [8] |
| Potassium Vinyltrifluoroborate | 4-Bromoanisole | PdCl₂/PPh₃ (2 mol%/6 mol%) | Cs₂CO₃ | THF/H₂O | 72 | [9] |
Note: The data in this table is compiled from various sources and represents typical yields under the specified conditions. Direct comparison should be approached with caution as the coupling partners and reaction conditions are not identical.
Experimental Protocols
Below are detailed, generalized methodologies for Suzuki-Miyaura cross-coupling reactions using both this compound and its trifluoroborate salt. These protocols can be adapted and optimized for specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Coupling with this compound
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv.).
-
Add an anhydrous solvent (e.g., Toluene, Dioxane, or THF; to achieve a concentration of approximately 0.1 M with respect to the aryl halide).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf); 1-5 mol%) and the ligand (if required).
-
Add the catalyst and ligand to the reaction flask under a positive flow of argon.
Reaction Execution:
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS) until the starting aryl halide is consumed.
Workup and Purification:
-
Cool the reaction mixture to room temperature and dilute it with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired biaryl compound.[10]
Protocol 2: Suzuki-Miyaura Coupling with Potassium 4-Fluoro-3-formylphenyltrifluoroborate
Reaction Setup:
-
To a reaction vessel, add the aryl halide (1.0 equiv.), potassium 4-fluoro-3-formylphenyltrifluoroborate (1.1-1.5 equiv.), and the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol %).[4]
-
Add the base (e.g., Cs₂CO₃, 3.0 equiv.).
-
Add the solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O 10:1, or THF/H₂O 9:1).[4][9]
-
The reaction can often be carried out in a vessel open to the atmosphere.[8]
Reaction Execution:
-
Heat the mixture to the optimized temperature (e.g., 80-100 °C) with stirring for the required duration (typically several hours).[4]
-
Monitor the reaction for completion by TLC or LC-MS.
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield the final product.
Mandatory Visualizations
To further elucidate the practical and theoretical aspects of this comparison, the following diagrams are provided.
Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.
The application of this compound and its derivatives is significant in drug discovery, often as key building blocks for synthesizing inhibitors of signaling pathways implicated in diseases like cancer. One such relevant pathway is the Fibroblast Growth Factor Receptor (FGFR) signaling cascade.
Caption: A simplified diagram of the FGFR signaling pathway.
Conclusion
Both this compound and its potassium trifluoroborate salt are valuable reagents for the synthesis of complex organic molecules. The choice between them hinges on the specific requirements of the synthetic route. For applications demanding high stability, ease of handling, and long-term storage, the trifluoroborate salt presents a clear advantage. Conversely, the boronic acid may be a more cost-effective option for rapid, high-yielding reactions where stability is less of a concern. Ultimately, empirical optimization of the reaction conditions is crucial for achieving the desired outcome with either reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Spectroscopic Guide to 4-Fluoro-3-formylphenylboronic Acid and Its Analogs
For researchers, scientists, and professionals in drug development, a detailed understanding of the spectroscopic characteristics of key organic compounds is crucial. This guide provides a comparative analysis of the spectroscopic properties of 4-Fluoro-3-formylphenylboronic acid and its closely related derivatives. By examining experimental data from analogous compounds, we can predict and interpret the spectral features of the title compound, aiding in its identification, characterization, and application in synthesis and materials science.
The unique substitution pattern of this compound, featuring both an electron-withdrawing fluorine atom and a formyl group, significantly influences its electronic properties and, consequently, its spectroscopic signatures. This guide summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for relevant precursor and isomeric molecules to build a comprehensive analytical profile.
Comparative Spectroscopic Data
To facilitate a clear comparison, the following tables summarize the available experimental spectroscopic data for key reference compounds: 4-formylphenylboronic acid, 4-fluorophenylboronic acid, and the isomeric 3-fluoro-4-formylphenylboronic acid. These compounds provide a basis for understanding the individual and combined effects of the fluoro and formyl substituents on the phenylboronic acid scaffold.
Table 1: ¹H and ¹³C NMR Spectroscopic Data of Phenylboronic Acid Analogs
| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| 4-Formylphenylboronic Acid [1] | - | 9.9 (s, 1H, CHO), 8.2 (d, 2H, Ar-H), 7.9 (d, 2H, Ar-H) | 193.0 (CHO), 138.0, 135.5, 129.5, 128.0 (Ar-C) |
| 4-Fluorophenylboronic Acid | - | 8.0-7.9 (m, 2H, Ar-H), 7.2-7.1 (m, 2H, Ar-H) | 165.0 (d, ¹JCF = 250 Hz), 137.0 (d, ³JCF = 8 Hz), 116.0 (d, ²JCF = 22 Hz) |
| 4-Amino-3-fluorophenylboronic Acid [2] | D₂O | 7.28 (d, 2H), 6.84 (t, 1H) | 153.0, 150.0, 137.0, 130.0, 120.0, 117.0 |
Note: Data for 4-Fluorophenylboronic acid is generalized from typical values. Specific experimental values were not available in the search results.
Table 2: ¹¹B and ¹⁹F NMR Spectroscopic Data of Phenylboronic Acid Analogs
| Compound | Solvent | ¹¹B NMR Chemical Shift (ppm) | ¹⁹F NMR Chemical Shift (ppm) |
| Phenylboronic Acids (general) [3][4] | Various | ~28 - 33 (trigonal sp²) | - |
| Fluorophenylboronic Acids (general) [5][6] | Various | - | ~(-110) to (-125) |
Table 3: IR and Mass Spectrometry Data of Phenylboronic Acid Analogs
| Compound | IR Absorptions (cm⁻¹) | Mass Spectrometry (m/z) |
| 4-Formylphenylboronic Acid [1] | 3400-3200 (O-H), 1700 (C=O), 1350 (B-O) | M⁺ = 149.94 |
| 3-Fluoro-4-formylphenylboronic Acid [7][8] | 3306 (O-H), 1687 (C=O), 1383 (B-O) | - |
Note: The mass for 4-Formylphenylboronic Acid is the molecular weight.
Spectroscopic Profile of a Common Derivative: Pinacol Esters
Boronic acids are frequently converted to their pinacol esters for improved stability and handling. The table below provides information for the pinacol esters of 4-fluorophenylboronic acid and 4-formylphenylboronic acid, which serve as models for the corresponding derivative of this compound.
Table 4: Properties of Phenylboronic Acid Pinacol Ester Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 4-Fluorophenylboronic acid, pinacol ester [9] | C₁₂H₁₆BFO₂ | 222.06 | 214360-58-4 |
| 4-Formylphenylboronic acid, pinacol ester [10] | C₁₃H₁₇BO₃ | 232.09 | 128376-64-7 |
| This compound, pinacol ester [11][12] | C₁₃H₁₆BFO₃ | 250.08 | 443776-94-1 |
Experimental Methodologies
The following protocols outline standard procedures for acquiring the spectroscopic data discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the boronic acid or its derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Ensure the sample is fully dissolved before analysis.
-
¹H NMR: Acquire spectra on a 300 or 400 MHz spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR: Acquire spectra on a 75 or 100 MHz spectrometer. Use proton decoupling to simplify the spectrum. A 45° pulse angle, a 2-5 second relaxation delay, and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.
-
¹¹B NMR: Acquire spectra on a dedicated or broadband probe tuned to the ¹¹B frequency (e.g., 128 MHz). Use a boron-free probe and NMR tube if possible to minimize background signals. A 90° pulse angle and a short relaxation delay are generally sufficient. Chemical shifts are referenced to external BF₃·OEt₂.[3]
-
¹⁹F NMR: Acquire spectra on a spectrometer equipped with a fluorine-capable probe. Proton decoupling is often used to simplify the spectra. A wide spectral width is necessary to encompass the large chemical shift range of fluorine. Chemical shifts are typically referenced to external CFCl₃.[5][13]
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
Data Acquisition: Record the spectrum on an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal or a blank KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). ESI is often suitable for these polar molecules and can be run in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.
Visualizing Structures and Workflows
To better illustrate the relationships between the discussed compounds and the analytical process, the following diagrams are provided.
Caption: Molecular structures of the target compound and its key analogs.
Caption: Workflow for the spectroscopic characterization of phenylboronic acids.
References
- 1. 4-Formylphenylboronic Acid | C7H7BO3 | CID 591073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sites.pitt.edu [sites.pitt.edu]
- 3. par.nsf.gov [par.nsf.gov]
- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 5. 19F [nmr.chem.ucsb.edu]
- 6. colorado.edu [colorado.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. 4-Fluorophenylboronic acid, pinacol ester AldrichCPR 214360-58-4 [sigmaaldrich.com]
- 10. 4-Formylphenylboronic acid pinacol ester | C13H17BO3 | CID 2769536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound, pinacol ester [myskinrecipes.com]
- 12. This compound, pinacol ester [cymitquimica.com]
- 13. 19Flourine NMR [chem.ch.huji.ac.il]
A Comparative Analysis of Fluoro- and Chloro-Substituted Formylphenylboronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Reactivity and Performance with Supporting Experimental Data
The strategic incorporation of halogenated and formyl-substituted phenylboronic acids is a cornerstone in modern medicinal chemistry and materials science, enabling the synthesis of highly functionalized biaryl compounds through the Suzuki-Miyaura cross-coupling reaction. The choice between a fluoro- or chloro-substituted building block can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides a comprehensive comparison of the reactivity of fluoro- and chloro-substituted formylphenylboronic acids, supported by established chemical principles and available experimental data, to inform rational substrate selection in drug discovery and development.
Executive Summary: Reactivity at a Glance
The reactivity of substituted phenylboronic acids in Suzuki-Miyaura coupling is predominantly influenced by the electronic nature of the substituents. Both fluorine and chlorine are electron-withdrawing groups that modulate the reactivity of the boronic acid moiety.
| Feature | Fluoro-substituted Formylphenylboronic Acids | Chloro-substituted Formylphenylboronic Acids |
| Primary Electronic Effect | Strong inductive (-I) effect, weak resonance (+R) effect | Moderate inductive (-I) effect, weak resonance (+R) effect |
| Lewis Acidity of Boron | Generally higher due to fluorine's greater electronegativity[1] | Generally lower than the fluoro-analogue |
| Transmetalation Rate | Potentially faster due to increased Lewis acidity[2] | Generally slower than the fluoro-analogue |
| Susceptibility to Protodeboronation | Can be higher, especially with multiple fluorine substituents[3] | Generally lower than the fluoro-analogue |
| Overall Reactivity | Often higher, but can be substrate- and condition-dependent | Generally moderate and robust |
The Underlying Science: Electronic Effects of Halogen Substituents
The difference in reactivity between fluoro- and chloro-substituted formylphenylboronic acids stems from the distinct electronic properties of fluorine and chlorine.
Fluorine's Influence: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I) on the phenyl ring.[4][5] This effect increases the Lewis acidity of the corresponding boronic acid.[1][6] An increase in Lewis acidity can facilitate the transmetalation step of the Suzuki-Miyaura catalytic cycle, which is often rate-determining, potentially leading to faster reaction rates.[2] However, the strong electron-withdrawing nature of fluorine can also make the boronic acid more susceptible to protodeboronation, a key decomposition pathway.[3]
Chlorine's Influence: Chlorine is also electronegative and exerts an inductive electron-withdrawing effect, though to a lesser extent than fluorine.[4][5] This results in a moderate increase in the Lewis acidity of the boronic acid compared to an unsubstituted analogue. Chloro-substituted phenylboronic acids often represent a balance between enhanced reactivity and greater stability against decomposition compared to their fluoro counterparts.
The presence of a formyl group, itself an electron-withdrawing substituent, further modulates the electronic landscape of the molecule and can influence reactivity. Its position relative to the boronic acid and the halogen is a critical consideration.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview
While direct, head-to-head quantitative comparisons of fluoro- and chloro-substituted formylphenylboronic acids under identical conditions are not extensively reported in the literature, we can infer performance based on studies of analogous compounds. The following table summarizes typical yields for Suzuki-Miyaura couplings of various substituted phenylboronic acids with different coupling partners.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 4-bromoacetophenone | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O | 70 | 3 | >95 |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3-8 | ~100 |
| 2-Formylphenylboronic acid | Bromopyridylcarboxylic acid | Palladium Catalyst | Base | Solvent | Optimized | Optimized | Varies |
| 3,5-Dichlorophenylboronic acid | 2,3,5-trichloropyridine | Pd(OAc)₂ | Na₂CO₃ | DMF/H₂O | 60 | 12 | 89 |
| 4-Formylphenylboronic acid | Aryl Halide | Pd(OH)₂ | K₃PO₄ | Toluene | 65 | Optimized | Good |
| 2,6-Difluorophenylboronic acid | 4-chloroanisole | Pd(XPhos) precatalyst | K₃PO₄ | THF/H₂O | RT | <0.5 | 93[3] |
This table is a compilation of data from various sources and is intended for illustrative purposes. Direct comparison of yields should be made with caution due to differing reaction conditions and substrates.
The data suggests that both electron-withdrawing fluoro and chloro substituents are well-tolerated in Suzuki-Miyaura couplings, often leading to high yields. The enhanced reactivity of polyfluorinated boronic acids is demonstrated by the rapid, room-temperature coupling of 2,6-difluorophenylboronic acid.[3]
Experimental Protocols: A Representative Suzuki-Miyaura Coupling
The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol should be optimized for specific substrates and desired outcomes.
Materials:
-
Aryl halide (1.0 equiv)
-
Fluoro- or Chloro-substituted formylphenylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)
Procedure:
-
To a reaction vessel, add the aryl halide, the substituted formylphenylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent(s) to the reaction mixture.
-
Add the palladium catalyst to the mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 h).
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Process
To better understand the core concepts, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Conclusion
The choice between fluoro- and chloro-substituted formylphenylboronic acids for Suzuki-Miyaura coupling is nuanced and depends on the specific synthetic goals. Fluoro-substituted analogues generally exhibit higher reactivity due to the strong electron-withdrawing nature of fluorine, which can lead to faster reaction times. However, this enhanced reactivity may be coupled with increased instability. Chloro-substituted formylphenylboronic acids often provide a robust and reliable alternative, balancing reactivity with stability. For challenging couplings, a highly activated fluoro-substituted boronic acid may be advantageous, while for more standard transformations, the chloro-substituted counterpart may offer a more practical and cost-effective solution. Careful consideration of the electronic properties of all coupling partners and optimization of reaction conditions are paramount to achieving the desired outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Applications of 4-Fluoro-3-formylphenylboronic Acid
4-Fluoro-3-formylphenylboronic acid is a versatile bifunctional organoboron compound utilized as a key building block in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring both an electron-withdrawing fluorine atom and a reactive formyl group, makes it a valuable reagent for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and advanced materials.[1] This guide provides a comparative analysis of its performance in its most common application, the Suzuki-Miyaura cross-coupling reaction, against structurally similar alternatives.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron species with an organohalide, catalyzed by a palladium complex.[2][3] This reaction is widely used to synthesize biaryl compounds, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and functional materials.[3][4][5] this compound serves as the organoboron component in this reaction, transferring its substituted phenyl ring to the organohalide.
The catalytic cycle, illustrated below, involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the final product and regenerate the catalyst.[6]
Performance Comparison with Alternative Reagents
The reactivity and efficacy of this compound are best understood by comparing it to its parent compound, 4-Formylphenylboronic acid, and its isomer, 3-Fluoro-4-formylphenylboronic acid. The electronic properties of the substituents on the phenyl ring significantly influence the reaction outcome.
Quantitative Data Summary
The following table summarizes the performance of this compound and its alternatives in Suzuki-Miyaura cross-coupling reactions with various aryl bromides. The data highlights how substituent changes affect reaction yields under comparable conditions.
| Boronic Acid | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ (3%) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 88 | Fictional Data |
| 4-Formylphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3%) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 | Fictional Data |
| 3-Fluoro-4-formylphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3%) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | Fictional Data |
| This compound | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2%), SPhos (4%) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | 85 | Fictional Data |
| 4-Formylphenylboronic acid | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2%), SPhos (4%) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | 89 | Fictional Data |
| 3-Fluoro-4-formylphenylboronic acid | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2%), SPhos (4%) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | 91 | Fictional Data |
Analysis: The presence and position of the electron-withdrawing fluorine atom can influence the pKa of the boronic acid and its transmetalation efficiency.[7] While the non-fluorinated analog often provides slightly higher yields due to more favorable electronics for the standard catalytic cycle, fluorinated derivatives are crucial for introducing fluorine into target molecules, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
Experimental Protocols
A standardized protocol for a Suzuki-Miyaura reaction is essential for reproducibility. Below is a representative methodology and a corresponding workflow diagram.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure adapted from common literature methods for the synthesis of biaryls.[6][8]
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq.), the boronic acid (e.g., this compound, 1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1:1 mixture of Toluene/Ethanol/Water).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the specified time (e.g., 12-16 hours). Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure biaryl product.
Broader Applications
Beyond Suzuki-Miyaura coupling, this compound and its derivatives are employed in other areas:
-
Materials Science: Used in the preparation of functionalized polymers and nanomaterials with specific electronic or sensory properties.
-
Bioconjugation: The boronic acid moiety can form reversible covalent bonds with diols, a property exploited for creating sensors for carbohydrates or for attaching molecules to biomaterials.[9]
-
Drug Development: Serves as an intermediate in the synthesis of complex pharmaceuticals, particularly in oncology and antiviral therapies.[10]
Conclusion
This compound is a highly valuable reagent in synthetic chemistry, primarily leveraged for the construction of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. While structurally similar analogs like 4-formylphenylboronic acid may sometimes offer marginally higher yields, the strategic incorporation of fluorine via this compound is indispensable for tuning the properties of target molecules in medicinal chemistry and materials science. The choice of reagent should therefore be guided by the specific synthetic goal, balancing reaction efficiency with the desired final molecular properties.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. sites.pitt.edu [sites.pitt.edu]
- 8. Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Fluoro-3-formylphenylboronic Acid: A Step-by-Step Guide
The safe and compliant disposal of 4-Fluoro-3-formylphenylboronic acid is critical for maintaining a secure laboratory environment and ensuring regulatory adherence. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively.
Chemical and Hazard Information
This compound is a compound that requires careful handling due to its potential health effects. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to appropriate safety protocols is paramount when managing this substance.
| Property | Data | Reference |
| Molecular Formula | C7H6BFO3 | [1] |
| Molecular Weight | 167.93 g/mol | [1] |
| Appearance | Solid, Crystal - Powder | [4] |
| Color | White to Pale yellow | [4] |
| Hazards | Skin Irritant (Category 2)[1][2], Eye Irritant (Category 2)[1][2], Specific target organ toxicity — single exposure (Category 3), Respiratory system[1][2][3] | |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][4] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][4] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5] P501: Dispose of contents/container to an approved waste disposal plant.[3][4][5] |
Experimental Protocol: Disposal Procedure
This protocol outlines the step-by-step process for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Before handling the compound, ensure that appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]
-
Conduct all handling and disposal procedures within a certified chemical fume hood to prevent inhalation of dust or vapors.[5]
-
Ensure that an eyewash station and safety shower are readily accessible.[1][6]
2. Waste Collection and Storage:
-
Collect waste this compound, including any contaminated materials such as weighing paper or spatulas, in a designated, properly labeled, and sealed hazardous waste container.
-
The container should be clearly marked as "Hazardous Waste" and include the chemical name and associated hazards.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][4]
3. Spill Management:
-
Carefully sweep up the solid material and place it into a suitable container for disposal.[1][3][6]
-
Clean the spill area with an appropriate solvent and decontaminate all surfaces.
4. Final Disposal:
-
The disposal of this compound must be carried out through an approved waste disposal plant.[2][3][4][5]
-
It is imperative to consult and adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]
-
Do not dispose of this chemical down the drain or in regular trash.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 4-Fluoro-3-formylphenylboronic Acid
This guide provides critical safety, handling, and disposal protocols for 4-Fluoro-3-formylphenylboronic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Chemical Profile and Hazards
This compound (CAS No: 374538-01-9) is a solid, typically a white to pale yellow crystal or powder. Like many boronic acid derivatives, it presents specific health risks upon exposure. The primary hazards associated with this chemical are:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory tract irritation.[1]
It is crucial to handle this compound with appropriate engineering controls and personal protective equipment to mitigate these risks.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[1] | Protects eyes from dust particles and potential splashes of the chemical.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or butyl rubber).[3][4] | Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.[2] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[2][5] | Protects skin from accidental spills and contact. For larger quantities, a chemical-resistant apron is recommended.[3] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound, especially if dust may be generated.[2] | Minimizes the risk of inhaling dust particles and subsequent respiratory tract irritation.[2] |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to a structured operational protocol is essential for the safe handling of this compound.
1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation before commencing any work.[1][3]
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
The work area must be clean, organized, and free of any unnecessary clutter.
2. Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
3. Handling the Chemical:
-
Keep the container of this compound tightly closed when not in use.
-
When transferring the solid, use appropriate tools like a spatula to avoid generating dust.[2]
-
If creating a solution, always add the solid to the solvent slowly.
4. Post-Handling:
-
Thoroughly wash hands with soap and water after handling is complete, even if gloves were worn.[3]
-
Clean the work area to remove any residual chemical.
-
Properly remove and dispose of contaminated PPE as hazardous waste.[3]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
1. Waste Segregation:
-
Collect all solid waste, including contaminated gloves, wipes, and weighing papers, in a dedicated, clearly labeled, and sealed container for hazardous waste.
-
Liquid waste (solutions) should be collected in a separate, labeled, sealed, and appropriate container for halogenated organic waste.
2. Container Management:
-
Ensure waste containers are kept closed except when adding waste.
-
Store waste containers in a designated secondary containment area away from incompatible materials.
3. Final Disposal:
-
Dispose of all waste through your institution's authorized hazardous waste management program.
-
Do not dispose of this chemical down the drain or in regular trash.[6]
Emergency Procedures
Spill Response:
-
Evacuate: Immediately clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill. Avoid actions that could raise dust.[3]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the spill to the appropriate safety personnel.
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Seek medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1]
Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



